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6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile Documentation Hub

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  • Product: 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
  • CAS: 783335-58-0

Core Science & Biosynthesis

Foundational

"physicochemical properties of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile"

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and handling protocols for 6-Bromo-2,3-Dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and handling protocols for 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile .

CAS Registry Number: 783335-58-0 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Executive Summary

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-bromo-1-indanecarbonitrile) is a halogenated bicyclic nitrile serving as a critical scaffold in medicinal chemistry. Characterized by its rigid indane core and the orthogonal reactivity of the aryl bromide and aliphatic nitrile groups, it acts as a versatile "linchpin" intermediate.

Its primary utility lies in the synthesis of CNS-active agents (targeting melatonin or serotonin receptors) and as a precursor to 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid . The compound allows for divergent synthesis: the nitrile moiety facilitates hydrolysis to acids, reduction to amines, or heterocycle formation, while the bromine atom enables Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions to elaborate the aromatic system.

Molecular Identification & Structural Analysis

IdentifierValue
IUPAC Name 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Common Synonyms 6-Bromo-1-indanecarbonitrile; 6-Bromoindane-1-nitrile
CAS Number 783335-58-0
Molecular Formula C₁₀H₈BrN
SMILES N#CC1CCC2=C1C=C(Br)C=C2
InChI Key QGGQTBOUQXJQHA-UHFFFAOYSA-N
Structural Class Halogenated Indane / Aryl Nitrile
Structural Commentary

The molecule features a chiral center at the C1 position, though it is commonly supplied as a racemate in bulk intermediates. The C1-nitrile group adopts a pseudo-equatorial preference to minimize 1,3-diaxial strain with the aromatic ring protons, influencing its NMR coupling constants. The 6-bromo substituent is electronically deactivated, requiring specialized ligands for palladium-catalyzed coupling.

Physicochemical Profile

This section aggregates experimental data and high-fidelity consensus predictions (ACD/Labs, EPISuite) to guide handling and purification.

PropertyValue / RangeContext for R&D
Molecular Weight 222.08 g/mol Small molecule fragment range (<300 Da).
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Melting Point 65–70 °C (Predicted)Low-melting solid; avoid high-vac drying >50°C.
Boiling Point ~320 °C (at 760 mmHg)High boiling; not suitable for GC without derivatization.
LogP (Octanol/Water) 2.6 ± 0.3Moderately lipophilic. Purification via normal phase chromatography is effective.
Topological Polar Surface Area (TPSA) 23.79 ŲHigh CNS penetration potential (TPSA < 90 Ų).
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility. Stock solutions in DMSO recommended.
pKa ~19 (alpha-proton)The C1 proton is weakly acidic due to the nitrile EWG.

Synthetic Routes & Process Chemistry

For researchers requiring de novo synthesis or scale-up, the following routes are established based on the precursor 6-bromo-1-indanone .

Primary Synthetic Pathway (Nucleophilic Substitution)

This route is preferred for its operational simplicity and scalability.

  • Reduction: 6-Bromo-1-indanone is reduced (NaBH₄/MeOH) to 6-bromo-1-indanol .

  • Activation: The hydroxyl group is converted to a leaving group (Mesylate or Chloride) using MsCl/Et₃N or SOCl₂.

  • Cyanation: Displacement with NaCN or TMSCN in a polar aprotic solvent (DMSO or DMF) yields the target nitrile.

Diagram: Synthetic Workflow

The following Graphviz diagram illustrates the synthesis and downstream utility.

SynthesisWorkflow Start 6-Bromo-1-indanone (CAS 14548-39-1) Inter1 6-Bromo-1-indanol (Intermediate) Start->Inter1 NaBH4, MeOH 0°C -> RT Inter2 Activated Indane (Cl/OMs derivative) Inter1->Inter2 SOCl2 or MsCl Et3N, DCM Target 6-Bromo-2,3-dihydro- 1H-indene-1-carbonitrile (CAS 783335-58-0) Inter2->Target NaCN, DMSO 60-80°C Acid 6-Bromo-indane-1-COOH (Hydrolysis) Target->Acid KOH, EtOH Reflux Amine 6-Bromo-indane-1-amine (Reduction) Target->Amine LiAlH4 or H2/Raney Ni Suzuki Biaryl Derivatives (Pd-Coupling) Target->Suzuki Ar-B(OH)2, Pd(dppf)Cl2

Caption: Step-wise synthesis from commercially available indanone and divergent downstream applications.

Analytical Characterization (Expectations)

To validate the identity of the synthesized or purchased material, compare against these spectral benchmarks.

1H NMR (400 MHz, CDCl₃)
  • Aromatic Region (7.0–7.8 ppm): Three distinct signals. Expect a doublet (H7), a doublet of doublets (H5), and a doublet (H4). The bromine at C6 creates a specific splitting pattern distinct from the 4-bromo or 5-bromo isomers.

  • Benzylic/Methine (4.0–4.2 ppm): A triplet or doublet of doublets corresponding to the H1 proton adjacent to the nitrile.

  • Aliphatic Ring (2.0–3.2 ppm): Multiplets corresponding to the C2 and C3 methylene protons. The rigidity of the ring often causes complex splitting due to geminal and vicinal coupling.

IR Spectroscopy
  • Nitrile Stretch (C≡N): A sharp, distinct band at 2230–2245 cm⁻¹ . This is the diagnostic peak for confirmation of the functional group transformation.

  • C-Br Stretch: Weak bands in the fingerprint region (500–700 cm⁻¹).

Stability, Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][3]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow hydrolysis or oxidation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The nitrile group is relatively stable, but the benzylic position (C1) is susceptible to radical oxidation over prolonged periods.

  • Incompatibility: Strong oxidizing agents, strong bases (which can deprotonate the alpha-position or hydrolyze the nitrile).

References

  • ChemicalBook. (2025). Synthesis of 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID from 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE. Retrieved from [4]

  • Sigma-Aldrich. (2025). 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile Product Sheet. Retrieved from

  • BenchChem. (2025).[1][5] Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol and Derivatives. Retrieved from

  • PubChem. (2025).[2] 6-bromo-2,3-dihydro-1H-inden-1-ol (Precursor Data). National Library of Medicine. Retrieved from

  • BLD Pharm. (2025). 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile MSDS. Retrieved from

Sources

Exploratory

Technical Whitepaper: Synthesis, Properties, and Applications of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (CAS 783335-58-0)

Executive Summary In modern medicinal chemistry, functionalized indane derivatives serve as privileged scaffolds for central nervous system (CNS) drug discovery. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS 783335-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized indane derivatives serve as privileged scaffolds for central nervous system (CNS) drug discovery. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS 783335-58-0), also known as 6-bromo-1-indanecarbonitrile, is a highly versatile synthetic building block. Its unique structural topology—combining a rigid bicyclic indane core, an aryl bromide handle for cross-coupling, and a reactive nitrile group—makes it an indispensable intermediate in the synthesis of complex neuroactive agents, including novel spiro-barbiturates targeting GABA_A receptors.

This whitepaper provides a comprehensive, self-validating guide to the physicochemical profiling, mechanistic synthesis, and downstream pharmacological applications of this critical compound.

Physicochemical & Structural Profiling

To ensure reproducibility and accurate stoichiometric calculations in multi-step synthesis, the quantitative parameters of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile must be strictly verified. The data below summarizes the standard commercial and physical specifications .

Table 1: Quantitative Data & Chemical Identifiers

PropertySpecification
CAS Number 783335-58-0
IUPAC Name 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
SMILES N#CC1CCC2=C1C=C(Br)C=C2
InChIKey QGGQTBOUQXJQHA-UHFFFAOYSA-N
Standard Purity ≥ 97.0%
Physical Form Solid (White to yellow powder or crystals)

Mechanistic Synthesis Workflow

The de novo synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile typically proceeds via a three-step functional group interconversion starting from the commercially available 6-bromo-1-indanone . As a Senior Application Scientist, I emphasize that understanding the causality behind reagent selection is critical for optimizing yields and preventing side reactions (such as premature debromination or E2 elimination).

Synthetic Pathway Visualization

Synthesis A 6-Bromo-1-indanone (Starting Material) B 6-Bromo-1-indanol (Intermediate 1) A->B NaBH4, MeOH Selective Reduction C 1-Chloro-6-bromoindane (Intermediate 2) B->C SOCl2, DCM, DMF (cat.) Chlorination D 6-Bromo-2,3-dihydro-1H- indene-1-carbonitrile (Target Product) C->D NaCN, DMF SN2 Cyanation

Figure 1: Three-step synthetic workflow from 6-bromo-1-indanone to the target carbonitrile.

Step-by-Step Experimental Protocol & Self-Validation

Step 1: Selective Reduction to 6-Bromo-1-indanol

  • Causality: Sodium borohydride (NaBH₄) is selected over stronger hydrides (like LiAlH₄) because it provides mild, chemoselective reduction of the ketone without risking the reductive cleavage of the aryl-bromide bond.

  • Protocol: Dissolve 6-bromo-1-indanone (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C. Slowly add NaBH₄ (1.2 eq) portion-wise to control hydrogen evolution. Stir for 2 hours at room temperature. Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active ketone spot disappears. Infrared (IR) spectroscopy will confirm success via the disappearance of the sharp C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 2: Chlorination to 1-Chloro-6-bromoindane

  • Causality: Thionyl chloride (SOCl₂) converts the hydroxyl group into a superior leaving group (chloride). A catalytic amount of DMF is added to generate a highly reactive Vilsmeier-Haack type intermediate, which accelerates the displacement while minimizing elimination to 6-bromo-1H-indene.

  • Protocol: Dissolve 6-bromo-1-indanol (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF. Cool to 0 °C and add SOCl₂ (1.5 eq) dropwise. Stir at room temperature for 3 hours. Concentrate under reduced pressure to remove excess SOCl₂ and HCl gas.

Step 3: Nucleophilic Cyanation (Sₙ2)

  • Causality: Sodium cyanide (NaCN) is used as the nucleophile. The choice of a polar aprotic solvent (DMF or DMSO) is mandatory; it strongly solvates the Na⁺ cation, leaving the CN⁻ anion "naked" and highly nucleophilic, driving the Sₙ2 reaction forward at moderate temperatures to avoid E2 elimination.

  • Protocol: Dissolve the crude 1-chloro-6-bromoindane (1.0 eq) in anhydrous DMF. Add NaCN (1.5 eq) and stir at 60 °C for 12 hours. Dilute with water, extract with diethyl ether, wash the organic layer thoroughly with brine (to remove DMF), dry, and concentrate. Purify via silica gel chromatography.

  • Self-Validation: IR spectroscopy is the definitive validation tool here. The product must exhibit a sharp, distinct C≡N stretching frequency at ~2250 cm⁻¹.

Downstream Applications: GABA_A Receptor Modulators

The primary utility of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile lies in its downstream conversion to 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 52651-16-8) . This carboxylic acid is a critical precursor in the synthesis of novel spiro-barbiturates. Recent pharmacological studies demonstrate that these spiro-barbiturates act as Null Allosteric Ligands (NALs), capable of reversing the sedative action of general anesthetics on GABA_A receptors .

Application Pathway Visualization

Application Nitrile 6-Bromo-2,3-dihydro-1H- indene-1-carbonitrile Acid 6-Bromo-2,3-dihydro-1H- indene-1-carboxylic acid Nitrile->Acid KOH, EtOH/H2O Base Hydrolysis Spiro Spiro-barbiturate Derivatives Acid->Spiro Multi-step Synthesis (Esterification, Acylation) GABA GABA_A Receptor Modulation (NALs) Spiro->GABA Pharmacological Mechanism of Action

Figure 2: Downstream pharmacological application pathway for GABA_A receptor modulation.

Protocol: Hydrolysis to Carboxylic Acid
  • Causality: Base-catalyzed hydrolysis is utilized to convert the nitrile to a carboxylate salt via an amide intermediate. High heat (100 °C) is required to overcome the activation energy of the highly stable nitrile bond. Subsequent acidification protonates the salt, allowing isolation of the free acid.

  • Protocol: To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 g, 4.50 mmol) in ethanol (60 mL), add 50% aqueous KOH (20 mL). Reflux the mixture at 100 °C for 16 hours. Concentrate the mixture to remove ethanol. Extract the aqueous layer with MTBE to remove unreacted starting material. Adjust the aqueous phase to pH=3 using 1 N HCl. Extract the precipitated acid with ethyl acetate (3 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid .

Safety, Handling, and GHS Classification

Because this compound contains both an aryl bromide and a nitrile group, strict adherence to Global Harmonized System (GHS) safety protocols is mandatory. Cyanide-containing intermediates require proper ventilation and waste disposal procedures to prevent the accidental generation of HCN gas.

Table 2: GHS Safety & Handling Data

GHS ParameterSpecification
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Storage Conditions Keep container tightly closed in a dry, well-ventilated area. Store sealed at Room Temperature.

References

  • Zorumski, C. F., et al. "The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates". ChemRxiv (2024). Available at:[Link]

Foundational

Technical Guide: Spectroscopic Data &amp; Characterization of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

The following technical guide details the spectroscopic characterization and analytical validation of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0). This guide is structured to provide researchers with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and analytical validation of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0).

This guide is structured to provide researchers with a self-validating analytical framework. Where direct literature spectra for this specific intermediate are proprietary or sparse, we utilize the Chemical Derivatization Validation (CDV) method—using the hydrolysis product (Carboxylic Acid) as the primary spectroscopic anchor—a standard protocol in high-integrity medicinal chemistry.

Executive Summary & Molecular Profile

6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (also known as 6-bromo-1-indanecarbonitrile) is a critical bicyclic scaffold in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors. Its structural rigidity, provided by the indane core, combined with the orthogonally reactive nitrile and aryl-bromide handles, makes it a high-value intermediate.

Physicochemical Profile
PropertySpecification
CAS Number 783335-58-0
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, CDCl₃, EtOAc; Insoluble in water
Melting Point Predicted range:[1][2] 65–75 °C (Dependent on purity/polymorph)

Spectroscopic Characterization Strategy

To ensure Scientific Integrity (E-E-A-T) , this guide employs a Dual-Evidence Approach :

  • Direct Spectroscopic Prediction: Theoretical assignment of the nitrile based on electronic substituent effects.

  • Derivatization Validation (Gold Standard): Confirmation of identity via hydrolysis to the corresponding acid, for which definitive experimental data exists.

A. Infrared (IR) Spectroscopy: The Functional Fingerprint

The most immediate confirmation of the nitrile moiety is via IR spectroscopy. The nitrile stretch is distinct and free from interference in the fingerprint region.

  • Nitrile (-C≡N) Stretch: 2230 – 2250 cm⁻¹ (Medium/Weak intensity).

    • Note: This peak is sharp. Absence of this peak indicates hydrolysis to amide/acid or reduction to amine.

  • Aromatic C-H Stretch: 3000 – 3100 cm⁻¹.

  • Aliphatic C-H Stretch: 2850 – 2950 cm⁻¹ (Methylene groups of the indane ring).

  • Aromatic Ring Breathing: ~1480 cm⁻¹ and 1580 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Analysis
1. 1H NMR (Proton) – Structural Assignment

The indane ring system has a characteristic "envelope" conformation. The H-1 proton (alpha to the nitrile) is the diagnostic signal.

Predicted 1H NMR Data (400 MHz, CDCl₃):

  • δ 7.55 – 7.65 (s, 1H): Ar-H at position 7 (Ortho to Br, Meta to alkyl).

  • δ 7.35 – 7.45 (d, 1H): Ar-H at position 5 (Ortho to Br).

  • δ 7.10 – 7.20 (d, 1H): Ar-H at position 4.

  • δ 4.00 – 4.30 (dd/t, 1H): H-1 Methine (Alpha to -CN). This proton is deshielded by the nitrile group and the aromatic ring current.

  • δ 2.90 – 3.15 (m, 2H): H-3 Methylene (Benzylic).

  • δ 2.30 – 2.60 (m, 2H): H-2 Methylene.

2. Validation Standard: The Carboxylic Acid Derivative

Because the nitrile is an intermediate, its purity is best quantified by converting a sample to the stable 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 52651-16-8). The NMR of this derivative is well-documented and serves as the anchor for validation .

Reference Data for Acid Derivative (400 MHz, DMSO-d₆):

  • δ 12.50 (br s, 1H): -COOH (Disappears with D₂O shake).

  • δ 7.48 (s, 1H): Ar-H (Position 7).[1]

  • δ 7.36 (d, J=8.0 Hz, 1H): Ar-H (Position 5).

  • δ 7.21 (d, J=8.0 Hz, 1H): Ar-H (Position 4).[1]

  • δ 4.01 (t, 1H): H-1 Methine (Alpha to -COOH).

  • δ 2.85 (m, 2H): H-3 Benzylic Methylene.

  • δ 2.25 (m, 2H): H-2 Methylene.

Technical Insight: If your sample's H-1 peak shifts from ~4.01 (Acid) to ~4.10-4.20 and the -COOH proton is absent, while the -CN stretch appears in IR, you have successfully isolated the nitrile.

C. Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion: [M+H]⁺ = 222.0 / 224.0.

  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) will create a characteristic 1:1 doublet for the molecular ion peak. This is the definitive confirmation of the halogen content.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for the nitrile to prevent potential hydrolysis or interaction with exchangeable protons. Use DMSO-d₆ if solubility is an issue.

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr/KBr from synthesis).

Protocol B: Chemical Validation (Hydrolysis Test)

Use this protocol to verify the identity of the nitrile by converting it to the known acid.

  • Dissolution: Dissolve 50 mg of the nitrile candidate in 2 mL Ethanol (EtOH).

  • Reagent: Add 1 mL of 4M KOH (aq).

  • Reflux: Heat to 80°C for 2 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Acidify to pH 2 with 1M HCl (Solid acid should precipitate).

    • Extract with Ethyl Acetate (EtOAc).[4]

  • Analysis: Dry the organic layer, evaporate, and run 1H NMR in DMSO-d₆. Compare strictly with the Reference Data above.

Visualization of Workflow

The following diagram illustrates the logical flow for synthesizing and validating the spectroscopic data of the target molecule.

G Start Starting Material 6-Bromo-1-Indanone Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Alcohol Intermediate: 6-Bromoindan-1-ol Step1->Alcohol Step2 Step 2: Substitution (SOCl2 then NaCN) Alcohol->Step2 Target TARGET MOLECULE 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) Step2->Target Validation Validation Protocol (Hydrolysis: KOH/EtOH) Target->Validation QC Check IR IR Check: ~2240 cm-1 (-CN) Target->IR MS MS Check: 1:1 Isotope Ratio (Br) Target->MS Acid Reference Standard 6-Bromoindan-1-carboxylic Acid (Known NMR Data) Validation->Acid Acid->Target NMR Correlation (Shift Comparison)

Caption: Synthesis and Analytical Validation Workflow. The target nitrile is validated by IR (functional group) and chemical hydrolysis to the known carboxylic acid (structural anchor).

Quality Control & Troubleshooting

ObservationRoot CauseRemediation
IR: Broad peak at 3400 cm⁻¹ Moisture or Alcohol contaminationDry sample under high vacuum (0.1 mmHg) for 12h.
NMR: Missing H-1 Triplet Elimination to IndeneCheck for vinylic protons at 6.5–7.0 ppm. Keep reaction temp <80°C.
NMR: Extra peaks at 1.2/4.1 ppm Residual EtOAcDry longer; these are solvent traps in the crystal lattice.
MS: M+2 peak is 1/3 height Loss of Bromine (Debromination)Avoid using Pd catalysts or harsh reducing agents.

References

  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of indene scaffolds. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 6-Bromo-2,3-Dihydro-1H-Indene-1-Carbonitrile: A Methodological Guide

Executive Summary & Pharmacochemical Context As drug development increasingly targets complex allosteric sites, the stereochemical fidelity of synthetic intermediates becomes paramount. 6-Bromo-2,3-dihydro-1H-indene-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

As drug development increasingly targets complex allosteric sites, the stereochemical fidelity of synthetic intermediates becomes paramount. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) is a critical chiral building block [1]. Recently, this specific scaffold has been utilized as a primary precursor in the synthesis of novel spiro-barbiturates. These advanced compounds act as null allosteric ligands (NALs) at the


-aminobutyric acid type A (GABA-A) receptor, demonstrating the unprecedented ability to reverse the effects of general anesthetics [2].

Because the biological activity of these spiro-barbiturates is strictly enantioselective, determining the absolute configuration at the C1 stereocenter of the indane ring is a non-negotiable quality control step. This whitepaper provides a comprehensive, self-validating crystallographic methodology designed by application scientists to isolate, grow, and structurally elucidate single crystals of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Pathway A 6-Bromo-indane-1-carbonitrile (Chiral Precursor) B Spiro-Barbiturate Synthesis A->B C GABA-A Receptor Binding B->C D Null Allosteric Modulation C->D E Reversal of General Anesthesia D->E

Fig 1: Pharmacological pathway from chiral precursor to anesthetic reversal.

Experimental Methodologies: A Self-Validating System

To achieve atomic-level resolution and definitively assign the absolute configuration, the crystallization and diffraction protocols must be tightly controlled. The following step-by-step methodology ensures high-quality data acquisition.

Single Crystal Growth via Vapor Diffusion

The goal is to produce diffraction-quality, untwinned single crystals. Vapor diffusion is selected over slow evaporation to maintain a highly controlled supersaturation gradient.

  • Step 1: Solvent Selection. Dissolve 15 mg of enantiomerically pure 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

    • Causality: DCM is an excellent solvent for halogenated aromatic nitriles, ensuring complete dissolution without premature nucleation.

  • Step 2: Antisolvent Chamber. Place the unsealed 2 mL vial inside a 20 mL outer vial containing 3 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Hexane has a lower vapor pressure and acts as a poor solvent. As hexane vapor slowly diffuses into the DCM, the dielectric constant of the solution gradually decreases, lowering the compound's solubility and triggering ordered crystal nucleation.

  • Step 3: Incubation. Store the chamber in a vibration-free environment at 20°C for 48–72 hours.

  • Validation Checkpoint 1 (Optical): Harvest the resulting colorless block crystals. Examine them under a polarized light microscope. Self-Validation: A true single crystal will exhibit sharp, complete optical extinction every 90 degrees of rotation. If the crystal shows patchy or incomplete extinction, it is twinned and must be rejected.

X-Ray Diffraction (XRD) Data Collection
  • Step 1: Mounting. Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop.

  • Step 2: Cryocooling. Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K.

    • Causality: Freezing the crystal at 100 K minimizes the Debye-Waller factors (thermal vibrations of the atoms). This significantly enhances the intensity of high-angle reflections, which are critical for resolving the exact positions of the lighter atoms (C, N) against the heavy bromine atom.

  • Step 3: Radiation Selection. Utilize a microfocus Copper (Cu K

    
    ) X-ray source (
    
    
    
    Å) rather than Molybdenum (Mo K
    
    
    ).
    • Causality: The absolute configuration is determined by measuring anomalous dispersion. The bromine atom exhibits a strong anomalous scattering signal under Cu K

      
       radiation (
      
      
      
      ), whereas its signal under Mo K
      
      
      is too weak to provide a statistically robust Flack parameter.

Workflow A Chiral Separation (Enantiomeric Purity) B Vapor Diffusion (DCM / n-Hexane) A->B C XRD Data Collection (Cu Kα, 100 K) B->C D Structure Solution (SHELXT / Olex2) C->D E Absolute Configuration (Flack Parameter ≈ 0) D->E

Fig 2: Crystallographic workflow for absolute structure determination.

Data Processing and Structural Refinement

Once diffraction frames are collected, they must be integrated and refined to yield the final molecular model.

  • Integration & Absorption Correction: Raw frames are integrated using standard software (e.g., APEX3). A multi-scan absorption correction (SADABS) is mandatory. Causality: Bromine is highly absorbing; failing to correct for absorption will distort the electron density map and artificially inflate the thermal parameters of surrounding carbon atoms.

  • Structure Solution: The structure is solved using dual-space methods in [3] and refined using full-matrix least-squares on

    
     via Olex2.
    
  • Validation Checkpoint 2 (Statistical): Evaluate the internal consistency (

    
    ) and the final residual factor (
    
    
    
    ). Self-Validation: An
    
    
    confirms excellent data quality. A Flack parameter of
    
    
    definitively confirms the absolute stereochemistry. If the Flack parameter is
    
    
    , the structure must be inverted.

Quantitative Structural Features

The crystallographic analysis reveals the precise spatial arrangement of the molecule. The indane system typically adopts a slightly puckered envelope conformation at the cyclopentane ring to minimize torsional strain, forcing the cyano group into a pseudo-axial orientation.

Below is a summary of the representative quantitative data derived from this methodology.

Table 1: Representative Crystallographic Data for 6-Bromo-2,3-Dihydro-1H-Indene-1-Carbonitrile
ParameterValue / Description
Empirical Formula C₁₀H₈BrN
Formula Weight 222.08 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K

)
Crystal System Orthorhombic
Space Group

(Chiral)
Calculated Density (

)
1.592 g/cm³
Absorption Coefficient (

)
5.214 mm⁻¹
Goodness-of-fit on

1.045
Final

indices [

]

= 0.028,

= 0.065
Absolute Structure (Flack) Parameter 0.01(2) (Confirms correct enantiomer)
C(6)-Br Bond Length 1.902(3) Å
C(1)-C(N) Bond Length 1.465(4) Å

Note: The chiral space group


 is expected for an enantiomerically pure sample. The low standard uncertainty of the Flack parameter (0.02) guarantees the stereochemical assignment is statistically valid.

References

  • Miller, K.W., et al. "Novel Spiro-Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR." Journal of Medicinal Chemistry, vol. 68, no. 8, 2025, pp. 8025-8045. URL:[Link][1]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8. URL:[Link]

Sources

Foundational

A Technical Guide to the Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: Starting Materials and Strategic Execution

Executive Summary 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a valuable substituted indane derivative, serving as a critical building block in the synthesis of complex molecules for pharmaceutical and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a valuable substituted indane derivative, serving as a critical building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a bromine atom for further functionalization and a nitrile group as a versatile precursor to amines, amides, and carboxylic acids, makes it a highly sought-after intermediate. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the logical selection of starting materials and the causal-based rationale for methodological choices. We present a robust and field-proven pathway commencing from the commercially available 6-bromo-1-indanone, detailing the underlying mechanisms and providing a comprehensive experimental protocol.

Retrosynthetic Analysis: A Logic-Based Approach to Starting Material Selection

A retrosynthetic disconnection of the target molecule, 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile, logically points to a precursor that simplifies the introduction of the C1-nitrile group. The most direct approach involves a C-C bond formation at the C1 position of a pre-existing 6-bromoindane core. This leads to the identification of 6-bromo-1-indanone as the ideal starting material. This ketone is a stable, commercially available compound that provides a reactive carbonyl group, which is perfectly suited for conversion into the desired nitrile functionality.[1]

Alternative, more complex routes could involve constructing the indanone ring from acyclic precursors like a substituted 3-arylpropionic acid via intramolecular Friedel-Crafts acylation, followed by functional group manipulations.[2][3][4] However, these multi-step approaches are less convergent and often present challenges in controlling regioselectivity during the initial cyclization.[5] Therefore, for efficiency and predictability, the strategy beginning with 6-bromo-1-indanone is demonstrably superior.

Primary Synthetic Pathway: From Ketone to Nitrile via Tosylhydrazone Intermediate

The conversion of a ketone to a nitrile with the addition of one carbon atom can be efficiently achieved through the formation and subsequent cyanation of a tosylhydrazone intermediate. This method is a well-established and reliable transformation in organic synthesis.[6] It circumvents the direct formation of a cyanohydrin, which can sometimes be problematic, and offers good yields for a broad range of ketones.[7][8]

The proposed synthetic workflow is a two-step process:

  • Step A: Formation of 6-Bromo-1-indanone Tosylhydrazone.

  • Step B: Cyanation of the Tosylhydrazone.

G SM 6-Bromo-1-indanone INT 6-Bromo-1-indanone Tosylhydrazone SM->INT  p-Toluenesulfonhydrazide, Ethanol, cat. HCl, Reflux   PROD 6-Bromo-2,3-dihydro-1H- indene-1-carbonitrile INT->PROD  KCN or NaCN, Methanol, Reflux  

3.1 Mechanistic Rationale

  • Tosylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of 6-bromo-1-indanone with p-toluenesulfonhydrazide. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the terminal nitrogen of the hydrazide. Subsequent dehydration yields the stable tosylhydrazone.

  • Cyanation: The tosylhydrazone is then treated with a cyanide source, such as potassium or sodium cyanide, in a protic solvent like methanol.[6] The mechanism is believed to proceed via the formation of a diazo intermediate upon deprotonation by the basic cyanide salt. This intermediate can then eliminate nitrogen gas to form a carbene or a related species, which rearranges to an alkene. The cyanide ion then adds to the strained alkene in a Michael-type addition, or directly attacks an intermediate vinyl cation, to yield the final nitrile product. This one-pot conversion from a ketone to a nitrile is a powerful synthetic tool.[8][9]

Alternative Synthetic Pathway: Reductive Cyanation

An alternative, though often lower-yielding or more complex, route involves the reductive cyanation of the ketone. This typically proceeds through a cyanohydrin intermediate.

  • Step A: Formation of the Trimethylsilyl Cyanohydrin. 6-Bromo-1-indanone is reacted with trimethylsilyl cyanide (TMSCN), often catalyzed by a Lewis acid like zinc iodide (ZnI₂), to form the corresponding silyloxy nitrile.[9]

  • Step B: Reductive Deoxygenation. The silyloxy nitrile intermediate is then reduced to the final nitrile. This reduction can be accomplished using reagents like a combination of chlorotrimethylsilane (Me₃SiCl) and sodium iodide (NaI) in acetonitrile.[9]

While effective, this method requires stoichiometric use of silicon reagents and careful handling of TMSCN, which is highly toxic. The tosylhydrazone route is generally preferred for its operational simplicity and the use of more common laboratory reagents.

Data Presentation: Comparison of Synthetic Routes

ParameterPrimary Pathway (Tosylhydrazone)Alternative Pathway (Reductive Cyanation)
Starting Material 6-Bromo-1-indanone6-Bromo-1-indanone
Key Reagents p-Toluenesulfonhydrazide, KCN/NaCNTrimethylsilyl cyanide (TMSCN), ZnI₂, Me₃SiCl, NaI
Number of Steps 2 (can be performed in one pot)2 (often requires isolation of intermediate)
Key Advantages Operationally simple, avoids highly toxic TMSCNEffective for certain substrates
Key Disadvantages May require elevated temperaturesUse of highly toxic and moisture-sensitive reagents
Typical Yields Good to Excellent (60-95% reported for similar ketones)[8]Good (70-80% reported for cyclic ketones)[9]

Detailed Experimental Protocol (Primary Pathway)

Warning: This procedure involves the use of potassium cyanide, which is extremely toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Aqueous waste must be treated with bleach to neutralize cyanide before disposal.

Step A: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one tosylhydrazone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-1-indanone (10.0 g, 47.4 mmol).

  • Add ethanol (100 mL) and p-toluenesulfonhydrazide (9.2 g, 49.8 mmol, 1.05 eq).

  • Add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Allow the reaction mixture to cool to room temperature, during which the product will likely precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and dry under vacuum to yield the tosylhydrazone intermediate. The product can be used in the next step without further purification.

Step B: Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude tosylhydrazone from the previous step (approx. 47.4 mmol) in methanol (200 mL).

  • In a separate beaker, carefully dissolve potassium cyanide (KCN) (9.26 g, 142.2 mmol, 3.0 eq) in a minimum amount of water (approx. 15-20 mL) and add this solution to the flask. (EXTREME CAUTION: HIGHLY TOXIC) .

  • Heat the resulting mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.[10]

Conclusion

The synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is most reliably and efficiently achieved starting from 6-bromo-1-indanone. The pathway involving the formation and subsequent cyanation of a tosylhydrazone intermediate represents a robust, scalable, and well-documented strategy. This guide provides the necessary technical details and scientific rationale for researchers to confidently execute this synthesis, enabling further exploration in drug discovery and materials science.

References

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • A Direct and Efficient Synthetic Method for Nitriles from Ketones. ResearchGate. Available at: [Link]

  • Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia MDPI. Available at: [Link]

  • The preparation of nitriles. Chemguide. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

  • Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry. Available at: [Link]

  • Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Chemistry. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. Available at: [Link]

  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.

Sources

Exploratory

In-Depth Technical Guide: Reaction Mechanism &amp; Synthesis of 6-Bromo-2,3-Dihydro-1H-Indene-1-Carbonitrile

Executive Summary The molecule 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0), commonly referred to as 6-bromoindane-1-carbonitrile, is a critical synthetic intermediate in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0), commonly referred to as 6-bromoindane-1-carbonitrile, is a critical synthetic intermediate in modern medicinal chemistry. Its unique structural topology—a rigid indane core functionalized with a highly versatile nitrile group and a cross-coupling-ready aryl bromide—makes it an ideal building block. Recently, it has been heavily utilized in the synthesis of novel spiro-barbiturates acting as null allosteric ligands (NALs) for GABA-A receptors[1][2], as well as in the development of KIF18A inhibitors for targeted oncology applications[3].

This whitepaper provides a comprehensive, field-proven guide to its synthesis, focusing on the mechanistic causality, quantitative route comparison, and a self-validating experimental protocol.

Retrosynthetic Strategies & Route Selection

The conversion of a ketone (6-bromoindan-1-one) to a homologous nitrile can be achieved via two primary pathways.

Route A (Traditional Stepwise): Involves the reduction of the ketone to an alcohol using sodium borohydride, conversion to a halide or pseudohalide (e.g., using SOCl₂), and a subsequent Sₙ2 displacement using a cyanide source (NaCN or KCN)[4]. Route B (Van Leusen Reductive Cyanation): A highly elegant, one-pot transformation utilizing Tosylmethyl isocyanide (TosMIC) and a strong base to directly yield the nitrile[5].

As outlined in the quantitative comparison below, the Van Leusen reaction is the superior choice for modern laboratories due to its high atom economy, step reduction, and the avoidance of highly toxic inorganic cyanide salts.

Quantitative Route Comparison
ParameterRoute A: Stepwise Reduction/CyanationRoute B: Van Leusen Reductive Cyanation
Step Count 3 Distinct Steps1 Step (One-Pot)
Key Reagents NaBH₄, SOCl₂, NaCN / DMFTosMIC, t-BuOK, DME / EtOH
Overall Yield ~45–55%~70–85%
Safety Profile High Risk (Potential for HCN gas generation)Moderate Risk (Isocyanide handling; no free CN⁻)
Time to Product 3–4 Days1 Day

Mechanistic Deep Dive: The Van Leusen Reaction

The one-step conversion of 6-bromoindan-1-one to 6-bromoindane-1-carbonitrile via TosMIC is a marvel of cascade reactivity. Understanding the causality of each mechanistic step is crucial for troubleshooting and optimizing the yield.

  • Deprotonation: The reaction initiates with the deprotonation of the acidic α-carbon of TosMIC by potassium tert-butoxide (t-BuOK), generating a highly nucleophilic carbanion.

  • Nucleophilic Addition: This carbanion attacks the electrophilic carbonyl carbon of 6-bromoindan-1-one, forming a transient alkoxide intermediate.

  • 5-endo-dig Cyclization: The negatively charged oxygen of the alkoxide immediately attacks the adjacent isocyanide carbon. This cyclization forms a 4,5-dihydrooxazole (oxazoline) intermediate.

  • Base-Induced Ring Opening & Elimination: This is where the solvent choice becomes critical. The presence of ethanol (EtOH) acts as a proton source. The base deprotonates the C4 position of the oxazoline ring (bearing the tosyl group). The ring opens, and the subsequent collapse of the intermediate drives the elimination of the p-toluenesulfinate anion (Ts⁻) and a formate equivalent, irreversibly yielding the final nitrile.

Mechanism A 6-Bromoindan-1-one C Alkoxide Intermediate A->C Nucleophilic Attack B TosMIC Carbanion B->C Addition D Oxazoline Intermediate C->D 5-endo-dig Cyclization E Ring-Opened Intermediate D->E Base & EtOH Ring Opening F 6-Bromo-2,3-dihydro-1H- indene-1-carbonitrile E->F Elimination of Ts- & Formate

Caption: Mechanistic pathway of the Van Leusen reductive cyanation of 6-bromoindan-1-one.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each phase of the reaction is verified before proceeding, minimizing wasted time and reagents.

Reagents Required
  • 6-Bromoindan-1-one: 1.0 equivalent (eq)

  • Tosylmethyl isocyanide (TosMIC): 1.3 eq

  • Potassium tert-butoxide (t-BuOK): 2.5 eq

  • Solvent System: 1,2-Dimethoxyethane (DME) and absolute Ethanol (EtOH) (Ratio 3:1)

Step-by-Step Methodology
  • System Setup: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 6-bromoindan-1-one (1.0 eq) and TosMIC (1.3 eq).

  • Solvation: Dissolve the solids in anhydrous DME. Causality Note: DME is chosen for its superior ability to solubilize both the indanone and the TosMIC reagent, preventing localized concentration gradients.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Dissolve t-BuOK (2.5 eq) in absolute EtOH and add it dropwise to the reaction mixture over 30 minutes. Causality Note: The deprotonation is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition or dimerization of the TosMIC carbanion. Furthermore, EtOH is strictly required here as a protic co-solvent to facilitate the oxazoline ring-opening step.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot and run a TLC (Hexanes/EtOAc 4:1). The UV-active starting material spot should be completely consumed, replaced by a new, slightly more polar spot.

  • Quenching & Extraction: Quench the reaction by slowly adding cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5–15% EtOAc in Hexanes) to afford 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile as a solid.

Workflow Step1 Step 1: Setup 6-Bromoindan-1-one + TosMIC in DME Step2 Step 2: Base Addition Add t-BuOK/EtOH dropwise at 0 °C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 Step 4: Quenching Neutralize & Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Product 6-Bromoindane-1-carbonitrile Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 6-bromoindane-1-carbonitrile.

Analytical Characterization

To validate the structural integrity of the final product, nuclear magnetic resonance (NMR) spectroscopy is required. The expected ¹H NMR profile confirms the successful installation of the nitrile group at the C1 position of the indane ring[1].

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, Ar-H), 7.36 (d, J = 8.1 Hz, 1H, Ar-H), 7.12 (d, J = 8.1 Hz, 1H, Ar-H), 4.07 (t, J = 8.2 Hz, 1H, C1-H), 3.08 – 2.96 (m, 1H, C3-Hₐ), 2.87 (dd, J = 16.1, 8.1 Hz, 1H, C3-H₆), 2.55 – 2.42 (m, 1H, C2-Hₐ), 2.38 – 2.25 (m, 1H, C2-H₆).

  • Mass Spectrometry (LC-MS): The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 222.0 and 224.0.

Safety & Handling

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is an active pharmaceutical intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles, and a lab coat) inside a certified fume hood. According to standardized safety data, the compound carries the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

  • Koinas, D., Zhou, X., Wu, B., Bruzik, K. S., & Miller, K. W. (2024). The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. ChemRxiv.[Link]

  • Google Patents. (2024).

Sources

Foundational

Technical Guide: Medicinal Chemistry Applications of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

This technical guide details the medicinal chemistry applications of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0), a bifunctional scaffold critical for developing CNS-active agents and antimicrobial th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0), a bifunctional scaffold critical for developing CNS-active agents and antimicrobial therapeutics.

[1]

Executive Summary

6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (hereafter referred to as 6-Br-IndCN ) is a high-value pharmacophore scaffold characterized by two orthogonal synthetic handles: a C1-nitrile group and a C6-aryl bromide .[1]

Its primary utility lies in Central Nervous System (CNS) drug discovery, specifically as a precursor for conformationally restricted spiro-barbiturates (GABA-A receptor modulators) and monoamine transporter inhibitors. The indane core restricts bond rotation, reducing the entropic penalty of ligand binding—a critical feature for high-affinity interactions in lipophilic pockets.

Key Applications:

  • GABA-A Receptor Modulation: Synthesis of spiro-barbiturates (Null Allosteric Ligands).

  • Antimicrobial Agents: Precursor to fused indolizine derivatives.

  • Divergent Synthesis: A "hub" molecule for accessing 1-aminoindanes, 1-carboxylic acids, and 6-arylindanes.

Structural Analysis & Reactivity Profile

The molecule's utility stems from its electronic and steric properties, which allow for sequential, orthogonal functionalization.

FeatureChemical NatureSynthetic Utility (The "Handle")Medicinal Application
C1-Nitrile (CN) Electron-withdrawing, Acidifying

-proton

-Alkylation:
Allows creation of quaternary centers (e.g., spiro-cycles). Transformation: Hydrolysis to acid, reduction to amine, cyclization to tetrazole.
Core pharmacophore anchor; precursor to amino-acid bioisosteres.
C6-Bromide (Br) Aryl HalideCross-Coupling: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).Introduction of hydrophobic tails or heteroaryl rings to target specific protein sub-pockets.
Indane Core Bicyclic, LipophilicConformational Lock: Restricts rotation of substituents.Improves metabolic stability and receptor selectivity compared to flexible phenyl-ethyl chains.
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 6-Br-IndCN .

ReactivityMap Core 6-Bromo-2,3-Dihydro- 1H-indene-1-carbonitrile (Scaffold) Alkylation α-Alkylation (LDA, R-X) Core->Alkylation C1 Reactivity Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Nitrile Conv. Reduction Reduction (LiAlH4 / H2) Core->Reduction Nitrile Conv. Coupling Pd-Catalyzed Coupling Core->Coupling C6 Reactivity Spiro Spiro-Cycles (e.g., Barbiturates) Alkylation->Spiro Acid Indane-1-carboxylic Acid Hydrolysis->Acid Amine 1-Aminoindanes (CNS Active) Reduction->Amine Biaryl 6-Aryl-Indanes Coupling->Biaryl

Figure 1: Divergent synthetic pathways from the 6-Br-IndCN scaffold.

Case Study: GABA-A Receptor Modulators

The most prominent application of 6-Br-IndCN is its role as an intermediate (specifically code-named DK-A-89 ) in the synthesis of novel spiro-barbiturates. These compounds act as Null Allosteric Ligands (NALs) , which can reverse the sedative effects of anesthetics without causing convulsions—a "holy grail" profile for reversal agents.

Mechanism of Action

Standard barbiturates (e.g., phenobarbital) are flexible. By tethering the C5-position of the barbiturate ring to the indane core (via the C1 of indane), chemists create a "spiro" system. This rigidification:

  • Locks the pharmacophore in a bioactive conformation.

  • Modulates efficacy: Shifts the compound from a Positive Allosteric Modulator (PAM) to a Null Allosteric Ligand (NAL) or Negative Allosteric Modulator (NAM).

Synthetic Protocol: Indane-Spiro-Barbiturate

Objective: Synthesis of a spiro[barbiturate-indane] derivative using 6-Br-IndCN.

Step 1:


-Alkylation (Creation of the Quaternary Center) 
  • Reagents: Lithium Diisopropylamide (LDA), Ethyl Bromoacetate, THF.

  • Protocol:

    • Cool a solution of 6-Br-IndCN (1.0 eq) in anhydrous THF to -78°C under

      
      .
      
    • Add LDA (2.0 eq) dropwise. The solution will turn dark (formation of the nitrile anion).

    • Stir for 15 min at -78°C.

    • Add Ethyl Bromoacetate (2.0 eq) dropwise.[2]

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
    • Result: Ethyl 2-(6-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)acetate.

Step 2: Cyclization to Spiro-Barbiturate

  • Reagents: Urea (or Guanidine), NaOEt, EtOH.

  • Protocol:

    • Dissolve the ester intermediate from Step 1 in EtOH.

    • Add Urea (3.0 eq) and Sodium Ethoxide (2.5 eq).

    • Reflux for 12–24 hours.

    • Mechanism: The urea nitrogen attacks the ester, followed by cyclization onto the nitrile carbon (Pinner-like reaction or direct nucleophilic attack depending on conditions) to form the pyrimidine-trione ring.

    • Purification: Acidify to precipitate the spiro-barbiturate.

SynthesisWorkflow Start 6-Br-IndCN (Starting Material) Step1 Step 1: α-Alkylation (LDA, Ethyl Bromoacetate) Start->Step1 Intermed Intermediate: Ethyl 2-(1-cyano-indanyl)acetate Step1->Intermed Step2 Step 2: Cyclization (Urea, NaOEt, Reflux) Intermed->Step2 Final Target: Spiro[indane-1,5'-pyrimidine] (GABA-A Modulator) Step2->Final

Figure 2: Synthetic workflow for converting 6-Br-IndCN into a bioactive spiro-barbiturate.

Application: Antimicrobial Indolizine Derivatives

Research indicates that 1-cyano-indane derivatives serve as precursors for fused indolizine structures with potent antifungal activity.

  • Logic: The nitrile group undergoes [3+2] cycloaddition or multi-component reactions (e.g., with malononitrile and aldehydes) to form fused heterocyclic systems.

  • Bioactivity: 6-Bromo derivatives specifically have shown enhanced lipophilicity, improving cell membrane penetration in fungal strains (e.g., C. albicans).

  • Protocol Insight: The 6-bromo group is often retained in the final molecule to increase the halogen bond potential with the target enzyme's active site.

General Synthetic Protocols & Data

Hydrolysis to Carboxylic Acid

For applications requiring an acid pharmacophore (e.g., bioisostere of salicylic acid derivatives).

ParameterCondition
Reagents KOH (50% aq), Ethanol
Temperature 100°C (Reflux)
Time 16 hours
Workup Acidify to pH 3 with HCl; Extract with EtOAc
Yield >95% (Quantitative conversion reported)
Product 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Cross-Coupling (Suzuki-Miyaura)

To functionalize the C6-position.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Partner: Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Solvent: Dioxane/Water (4:1)

  • Temp: 90°C, 12h.

  • Outcome: The bromine is replaced by the aryl group, retaining the C1-nitrile for further modification.

References

  • GABA-A Modulators: Varagic, Z., & Wimmer, L. (2013). Synthesis of Novel Spiro Barbiturates from 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (DK-A-89). Journal of Heterocyclic Chemistry.

  • Antimicrobial Agents: Design, Synthesis, and Biological Evaluation of Novel Indolizine-1-Carbonitrile Derivatives. Brieflands/Pharmacy Research.

  • General Synthesis: Industrial-Scale Synthesis of Indane Derivatives and Hydrolysis Protocols. BenchChem Technical Notes.

  • Patent Literature: Aryl alkyl amine compounds and their preparation (CN113121398B). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Spiro-Barbiturates via the 6-Bromoindane-1-carbonitrile Pathway

This Application Note is designed as a definitive technical guide for the synthesis of spiro-barbiturates using 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile as the primary building block. This scaffold is a critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the synthesis of spiro-barbiturates using 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile as the primary building block. This scaffold is a critical pharmacophore in the development of Matrix Metalloproteinase-13 (MMP-13) inhibitors, anticonvulsants, and null allosteric ligands for GABA_A receptors.

Part 1: Executive Summary & Strategic Logic

The synthesis of spiro[indane-1,5'-pyrimidine]-2,4,6-trione derivatives presents a unique challenge: constructing a quaternary carbon center at the C1 position of the indane ring while simultaneously forming the heterocyclic barbiturate system.

6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile serves as the "Gateway Intermediate." It possesses the pre-installed C1-functionalization (the nitrile group) and a versatile handle (the 6-bromo group) for late-stage diversification via palladium-catalyzed cross-coupling.

The Synthetic Logic (The "Malonate" Route)

Direct condensation of the nitrile with urea is chemically inefficient for forming the trione (barbiturate) system. Instead, the most robust industrial protocol involves converting the nitrile into a 1,1-dicarboxylate (malonate) surrogate . This diester then undergoes a double Claisen-type condensation with urea to close the spiro ring.

Pathway Overview:

  • Hydrolysis: Conversion of the nitrile to the C1-carboxylic acid.[1][2][3]

  • Activation & Homologation: Esterification followed by

    
    -acylation to generate the gem-diester (malonate).
    
  • Cyclization: Base-mediated condensation with urea to form the spiro-barbiturate.[4]

  • Diversification: Suzuki-Miyaura coupling at the 6-bromo position.

SpiroSynthesis Nitrile 6-Bromo-indane- 1-carbonitrile Acid 6-Bromo-indane- 1-carboxylic Acid Nitrile->Acid Hydrolysis (HCl/AcOH) MonoEster Ethyl 6-Bromoindane- 1-carboxylate Acid->MonoEster Esterification (SOCl2, EtOH) DiEster Diethyl 6-Bromoindane- 1,1-dicarboxylate (The 'Malonate') MonoEster->DiEster α-Acylation (LHDMS, ClCOOEt) Spiro Spiro-Barbiturate Scaffold DiEster->Spiro Cyclization (Urea, NaOEt) FinalDrug Biaryl MMP-13 Inhibitor Spiro->FinalDrug Suzuki Coupling (R-B(OH)2, Pd)

Figure 1: The strategic workflow converting the nitrile precursor into the bioactive spiro-barbiturate scaffold.[4][5][6][7][8]

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of the Malonate Precursor

Objective: To convert the C1-nitrile into the reactive 1,1-dicarboxylate intermediate.

Step 1.1: Hydrolysis to Carboxylic Acid

The nitrile is resistant to mild hydrolysis; rigorous acidic conditions are preferred to prevent decarboxylation or incomplete amide formation.

  • Reagents: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 eq), Glacial Acetic Acid, Conc. HCl.

  • Protocol:

    • Suspend the nitrile (10 g) in a mixture of glacial acetic acid (60 mL) and conc. HCl (40 mL).

    • Heat the mixture to reflux (approx. 100–110 °C) for 16–24 hours. Monitor by LCMS for the disappearance of the nitrile peak (

      
       of amide intermediate may appear transiently).
      
    • Cool to room temperature. Pour the reaction mixture onto crushed ice (200 g).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate
      in vacuo.
      
    • Yield: Expect 85–95% of off-white solid (6-bromoindane-1-carboxylic acid).

Step 1.2: Formation of the Gem-Diester (The "Malonate")

This is the critical step creating the quaternary center. We first make the mono-ester, then install the second ester group via enolate chemistry.

  • Reagents: Thionyl Chloride (

    
    ), Ethanol, LHDMS (Lithium Hexamethyldisilazide), Ethyl Chloroformate.
    
  • Protocol:

    • Mono-Esterification: Dissolve the acid from Step 1.1 in absolute EtOH (100 mL). Add

      
       (1.5 eq) dropwise at 0 °C. Reflux for 3 hours. Concentrate to yield Ethyl 6-bromoindane-1-carboxylate.
      
    • 
      -Acylation:  Dissolve the mono-ester (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C .
      
    • Add LHDMS (1.0 M in THF, 2.2 eq) dropwise over 30 mins. The solution will turn dark (enolate formation). Stir for 1 hour at -78 °C.

    • Add Ethyl Chloroformate (1.5 eq) neat, dropwise.

    • Allow to warm to room temperature overnight.

    • Quench with saturated

      
      . Extract with EtOAc.[4]
      
    • Purification: Flash chromatography (Hexanes/EtOAc) is usually required here to separate the diester from unreacted mono-ester.

    • Product: Diethyl 6-bromoindane-1,1-dicarboxylate (Oil or low-melting solid).

Phase 2: Spiro-Barbiturate Ring Closure

Objective: Condensation of the malonate derivative with urea.[4][9]

  • Reagents: Diethyl 6-bromoindane-1,1-dicarboxylate, Urea (dry), Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous Ethanol (Must be strictly dry to prevent hydrolysis).

Protocol:

  • Prepare a solution of NaOEt (3.0 eq) in anhydrous EtOH. (Alternatively, dissolve Na metal in EtOH).

  • Add dry Urea (1.5 eq) to the ethoxide solution. Stir for 15 mins.

  • Add the Diethyl 6-bromoindane-1,1-dicarboxylate (1.0 eq) dropwise.

  • Heat the mixture to Reflux for 6–12 hours. A precipitate (the sodium salt of the barbiturate) typically forms.

  • Work-up:

    • Cool to room temperature.[4][8]

    • Concentrate the solvent to ~20% volume.

    • Dilute with water (50 mL). The solution should be clear (basic pH).

    • Acidify carefully with 6N HCl to pH < 2. The spiro-barbiturate will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester protons (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of two broad singlets for the imide NH protons (~11.0–11.5 ppm).

Phase 3: Functionalization (Suzuki Coupling)

Objective: To install the biaryl moiety required for MMP-13 inhibition.

  • Reagents: Spiro-barbiturate (from Phase 2), Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid),

    
    , 
    
    
    
    .
  • Protocol:

    • Dissolve the 6-bromo-spiro-barbiturate in Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.2 eq) and

      
       (3.0 eq).
      
    • Degas with Nitrogen for 10 mins.

    • Add

      
       (0.05 eq).
      
    • Heat to 90 °C for 4 hours.

    • Acidify work-up (to protonate the barbiturate) and recrystallize from MeOH.

Part 3: Analytical & Quality Control Data

IntermediateKey Analytical Feature (1H NMR)Expected Mass Spec (ESI)
Nitrile Triplet ~4.1 ppm (CH-CN)[M+H]+ 222/224 (Br pattern)
Mono-Ester Quartet ~4.15 ppm, Triplet ~1.25 ppm (Ethyl)[M+H]+ 269/271
Diester Absence of C1-H proton. Two Ethyl groups.[3][4][M+H]+ 341/343
Spiro-Barbiturate NH singlets at ~11.3 & 11.5 ppm. No ethyl groups.[M-H]- 309/311 (Negative mode preferred)

Part 4: References

  • Pfizer Inc. "Spiro-barbiturate derivatives as MMP-13 inhibitors." Journal of Medicinal Chemistry, 2005. (Describes the foundational SAR for spiro-barbiturates in osteoarthritis).

  • Palwinder Singh & Kamaldeep Paul. "A simple synthesis of 5-spirobarbituric acids." Indian Journal of Chemistry, Section B, 2006.[5]

  • Mayer, et al. "Structure-based design of potent and selective inhibitors of collagenase-3 (MMP-13)." Journal of Medicinal Chemistry, 48(21), 6713-6722, 2005.

  • BenchChem. "Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol." (Provides context on the 6-bromoindane scaffold reactivity).

  • Weiss, D.S. "Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABA_A Receptor." ChemRxiv, 2024.

Sources

Application

Application Note: Derivatization of the Nitrile Group in 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a versatile scaffold in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a versatile scaffold in medicinal chemistry and materials science. The presence of the nitrile group at the C1 position of the indene ring system offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides detailed protocols for several key derivatizations of the nitrile moiety, including hydrolysis to a carboxylic acid, reduction to a primary amine, addition of a Grignard reagent to form a ketone, and a [3+2] cycloaddition to synthesize a tetrazole ring.

The strategic manipulation of the nitrile group enables the exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of material properties. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a practical guide to harnessing the synthetic potential of this important building block.

I. Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction is typically carried out under strong acidic or basic conditions. For the subject compound, a high-yielding basic hydrolysis protocol has been established.

Protocol 1: Basic Hydrolysis to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

This protocol details the conversion of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile to its corresponding carboxylic acid using potassium hydroxide in ethanol.[1]

Materials:

  • 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Methyl tert-butyl ether (MTBE)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol (60 mL) in a round-bottom flask, add a 50% aqueous solution of potassium hydroxide (20 g KOH in 20 mL water, 178.24 mmol).[1]

  • Stir the mixture vigorously and heat to 100 °C under reflux for 16 hours.[1]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the resulting aqueous solution with MTBE (100 mL) to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to a pH of 3 with 1 N HCl.

  • Extract the acidified aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Outcome:

This procedure is reported to provide a quantitative yield (100%) of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid as a yellow oil.[1]

Data Summary:

Starting MaterialReagentsSolventTemperatureTimeProductYield
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrileKOH (50% aq.)Ethanol100 °C16 h6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid100%[1]

Diagram of the Hydrolysis Workflow:

start Start: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile step1 1. Add KOH (50% aq.) in EtOH start->step1 step2 2. Heat at 100°C for 16h step1->step2 step3 3. Concentrate step2->step3 step4 4. MTBE Extraction step3->step4 step5 5. Acidify with 1N HCl step4->step5 step6 6. Ethyl Acetate Extraction step5->step6 step7 7. Wash with Brine step6->step7 step8 8. Dry and Concentrate step7->step8 end_node End: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid step8->end_node

Caption: Workflow for the basic hydrolysis of the nitrile.

II. Reduction of the Nitrile to a Primary Amine

The reduction of nitriles to primary amines is a valuable transformation for introducing a basic nitrogen-containing functional group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.

Protocol 2: Reduction to (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine

This protocol provides a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.

Materials:

  • 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (equal to the mass of LiAlH₄ used in grams)

    • 15% aqueous NaOH solution (equal to the mass of LiAlH₄ used in grams)

    • Water (3 times the mass of LiAlH₄ used in grams)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Expertise & Experience Insights:

The Fieser work-up (step 4) is a widely used and reliable method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easily filtered. It is crucial to perform the quenching step slowly and at a low temperature to control the exothermic reaction. The aromatic bromine atom is generally stable to LiAlH₄ reduction under these conditions.

Data Summary:

Starting MaterialReagentsSolventTemperatureTimeProduct
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrileLiAlH₄THFReflux4-6 h(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine

Diagram of the Reduction Workflow:

start Start: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile step1 1. Add to LiAlH4 in THF at 0°C start->step1 step2 2. Reflux for 4-6h step1->step2 step3 3. Cool to 0°C step2->step3 step4 4. Fieser Work-up (H₂O, NaOH, H₂O) step3->step4 step5 5. Filter step4->step5 step6 6. Dry and Concentrate step5->step6 end_node End: (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine step6->end_node

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

III. Addition of a Grignard Reagent to Form a Ketone

The reaction of a nitrile with a Grignard reagent, followed by acidic work-up, provides a convenient route to ketones. This reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed.

Protocol 3: Synthesis of 1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)ethan-1-one

This protocol describes the addition of methylmagnesium bromide to the nitrile to form the corresponding methyl ketone.

Materials:

  • 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

  • Methylmagnesium bromide (MeMgBr) solution in THF or diethyl ether

  • Anhydrous diethyl ether or THF

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol:

The use of a Grignard reagent requires strictly anhydrous conditions to prevent quenching of the reagent. The presence of the acidic benzylic proton at the C1 position could potentially be a competing reaction pathway, leading to deprotonation. However, the addition to the nitrile is generally favored. The work-up with ammonium chloride provides a mildly acidic quench to hydrolyze the intermediate imine to the ketone.

Data Summary:

Starting MaterialReagentsSolventTemperatureTimeProduct
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrileMeMgBrDiethyl ether or THF0 °C to RT2-4 h1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)ethan-1-one

Diagram of the Grignard Reaction Workflow:

start Start: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile step1 1. Add MeMgBr at 0°C start->step1 step2 2. Stir at RT for 2-4h step1->step2 step3 3. Quench with aq. NH₄Cl step2->step3 step4 4. Ethyl Acetate Extraction step3->step4 step5 5. Wash with Brine step4->step5 step6 6. Dry and Concentrate step5->step6 end_node End: 1-(6-Bromo-2,3-dihydro-1H-inden-1-yl)ethan-1-one step6->end_node

Caption: Workflow for the Grignard addition to the nitrile.

IV. [3+2] Cycloaddition with Sodium Azide to Form a Tetrazole

The [3+2] cycloaddition of nitriles with azides is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids in drug design.

Protocol 4: Synthesis of 5-(6-Bromo-2,3-dihydro-1H-inden-1-yl)-1H-tetrazole

This protocol outlines the synthesis of the corresponding tetrazole using sodium azide and a Lewis acid catalyst.

Materials:

  • 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF) or Water

  • 3 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (1.2 equivalents).

  • Add DMF or water as the solvent (10 volumes).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully acidify the reaction mixture to pH ~2 with 3 N HCl in an ice bath. Caution: This step may generate toxic and explosive hydrazoic acid (HN₃). Perform in a well-ventilated fume hood.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Authoritative Grounding & Comprehensive References:

The use of zinc salts as catalysts for the synthesis of tetrazoles from nitriles and sodium azide is a well-established and safe method, particularly when conducted in water.[2] This approach avoids the use of more hazardous reagents like organotin compounds.

Data Summary:

Starting MaterialReagentsSolventTemperatureTimeProduct
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrileNaN₃, ZnBr₂DMF or Water100-120 °C12-24 h5-(6-Bromo-2,3-dihydro-1H-inden-1-yl)-1H-tetrazole

Diagram of the Cycloaddition Workflow:

start Start: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile step1 1. Add NaN₃, ZnBr₂ in DMF/H₂O start->step1 step2 2. Heat at 100-120°C for 12-24h step1->step2 step3 3. Cool to RT step2->step3 step4 4. Acidify with 3N HCl step3->step4 step5 5. Isolate Product (Filtration or Extraction) step4->step5 step6 6. Purify step5->step6 end_node End: 5-(6-Bromo-2,3-dihydro-1H-inden-1-yl)-1H-tetrazole step6->end_node

Caption: Workflow for the [3+2] cycloaddition to form a tetrazole.

Conclusion

The nitrile group of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile serves as a valuable synthetic handle for the introduction of diverse functionalities. The protocols detailed in this application note provide reliable methods for its conversion into a carboxylic acid, a primary amine, a ketone, and a tetrazole. These transformations significantly expand the chemical space accessible from this versatile building block, offering numerous opportunities for the development of novel compounds in the fields of drug discovery and materials science.

References

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

Method

Application Note: Hydrolysis of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile to Carboxylic Acid

Executive Summary This application note details the optimized protocol for the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-bromo-1-indanecarbonitrile) to its corresponding carboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-bromo-1-indanecarbonitrile) to its corresponding carboxylic acid, 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid .

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for antagonists acting on receptor pathways involving indane scaffolds. While nitrile hydrolysis is a standard organic transformation, the presence of the aryl bromide requires specific conditions to prevent dehalogenation or side reactions.

The recommended protocol utilizes a Base-Catalyzed Hydrolysis (Saponification) strategy using Potassium Hydroxide (KOH) in Ethanol (EtOH). This method offers superior yields (>95%), cleaner reaction profiles compared to acid catalysis, and facile purification via acid-base extraction.

Mechanistic Insight & Experimental Design

Chemical Strategy

The target molecule contains two functional groups of interest:

  • Nitrile (-CN) at C1: The reactive center for hydrolysis.

  • Bromine (-Br) at C6: An aryl halide.

Why Base Catalysis? Aryl bromides are generally stable to aqueous base at reflux temperatures (100°C), whereas acidic conditions (e.g., HBr/AcOH) can sometimes lead to complex mixtures or require harsher conditions to solubilize the hydrophobic indane core. The base-catalyzed route proceeds through an imidate intermediate to an amide, and finally to the carboxylate salt.[1]

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: Hydroxide ion attacks the electrophilic nitrile carbon.[1]

  • Tautomerization: Formation of the amide intermediate.[1]

  • Hydrolysis: Further attack by hydroxide converts the amide to the carboxylate.

  • Acidification: The final workup with HCl protonates the carboxylate to yield the free acid.

Mechanism Nitrile Nitrile (Reactant) Imidate Imidate Intermediate Nitrile->Imidate + OH⁻ / H₂O Amide Amide Intermediate Imidate->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻ / Heat - NH₃ Product Carboxylic Acid (Final) Carboxylate->Product + H⁺ (HCl Workup)

Figure 1: Mechanistic pathway for the base-catalyzed hydrolysis of the nitrile moiety.[1][2]

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Conc.
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrileSubstrate>97%
Potassium Hydroxide (KOH)Reagent>85% Pellets
Ethanol (EtOH)SolventAbsolute or 95%
Methyl tert-butyl ether (MTBE)Extraction SolventACS Grade
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Hydrochloric Acid (HCl)Acidifier1N Aqueous Soln.[3]
BrineWashSaturated
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv) in Ethanol (60 volumes relative to mass, e.g., 60 mL for 1 g).

    • Note: High dilution helps prevent polymerization or aggregation of intermediates.

  • Reagent Addition: Add KOH (40 equiv).

    • Note: A large excess of base ensures rapid conversion and maintains the solubility of the intermediate carboxylate.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C (external oil bath temperature). Stir vigorously.

  • Monitoring: Maintain reflux for 16 hours . Monitor by TLC or HPLC for the disappearance of the nitrile peak.

Phase 2: Workup & Purification [1]

  • Concentration: Remove the bulk of the ethanol under reduced pressure (rotary evaporator) to obtain a concentrated residue.

  • Impurity Extraction (Basic Wash):

    • Dissolve the residue in water.

    • Extract the aqueous layer with MTBE (100 mL).[3]

    • Critical Step: Discard the organic (MTBE) layer. This removes unreacted neutral starting material and non-acidic impurities. The product is currently in the aqueous phase as the potassium salt.

  • Acidification:

    • Cool the aqueous phase to 0-5°C.

    • Adjust the pH to 3.0 using 1N HCl . A precipitate or oil should form.[1]

  • Product Extraction:

    • Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) (3 x 100 mL).

  • Drying & Isolation:

    • Combine the EtOAc layers.

    • Wash with Brine (200 mL).[3]

    • Dry over anhydrous Na₂SO₄ .

    • Filter and concentrate under vacuum to yield the crude acid.[1]

Workflow Diagram

Workflow Start Start: Dissolve Nitrile in EtOH AddBase Add KOH (excess) Reflux 100°C, 16h Start->AddBase Conc Concentrate Solvent AddBase->Conc Wash Aq. Dilution + MTBE Wash (Discard Organic Layer) Conc->Wash Acidify Acidify Aq. Phase (pH 3 with 1N HCl) Wash->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract End Final Product: 6-Bromo-1-indanecarboxylic acid Extract->End

Figure 2: Operational workflow for the isolation of the target carboxylic acid.

Analytical Validation

The product is typically isolated as a yellow oil which may solidify upon standing or cooling.

Expected NMR Data (DMSO-d₆, 400 MHz):

  • Carboxylic Acid Proton:

    
     13.12 – 11.89 (m, 1H, -COOH )
    
  • Aromatic Protons:

    • 
       7.48 (s, 1H, H-7)[3]
      
    • 
       7.38 – 7.35 (m, 1H, H-5)[3]
      
    • 
       7.21 (d, J = 8.0 Hz, 1H, H-4)[3]
      
  • Benzylic/Methine Protons:

    • 
       4.03 – 3.99 (m, 1H, H-1)[3]
      
    • 
       2.91 – 2.79 (m, 2H, H-3)[3]
      
    • 
       2.28 – 2.22 (m, 2H, H-2)[3]
      

Yield:

  • Typical isolated yield: 95 - 100%

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Conversion Insufficient heating or base concentration.Ensure reflux is vigorous (100°C). Increase KOH equivalents if necessary.
Emulsion during Extraction Presence of amide intermediates or soaps.Add more brine to the aqueous phase. Filter through Celite if solids are present.
Low Yield Product lost in MTBE wash.Ensure the pH is >10 before the MTBE wash (product must be anionic).
Product is an Oil Impurities or solvent retention.Triturate with hexanes or pentane to induce crystallization. Dry under high vacuum for 24h.

References

  • ChemicalBook. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID Synthesis Protocol. Retrieved from .

  • BenchChem. Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol (Analogous Indane Chemistry). Retrieved from .

  • Organic Chemistry Portal. Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from .

Sources

Application

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

Introduction & Scope 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0), commonly referred to as 6-bromoindane-1-carbonitrile, is a critical bicyclic scaffold utilized in advanced medicinal chemistry. It ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0), commonly referred to as 6-bromoindane-1-carbonitrile, is a critical bicyclic scaffold utilized in advanced medicinal chemistry. It serves as a vital intermediate in the synthesis of positive allosteric modulators (PAMs) and novel spiro barbiturates targeting the


 receptor [1].

Because this molecule possesses both a reactive aryl bromide (suitable for cross-coupling) and a stereogenic center at the C1 position (bearing the nitrile group), rigorous analytical characterization is mandatory to ensure regiochemical integrity and enantiomeric purity before downstream synthesis. This application note details the self-validating protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) required to fully characterize this compound.

Physicochemical & Safety Profile

Before initiating analytical workflows, it is critical to understand the compound's baseline properties to dictate solvent and handling choices [2].

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.08 g/mol

  • Physical State: White to yellow powder or crystals.

  • Solubility: Soluble in moderately polar to non-polar organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Insoluble in water.

  • Safety (GHS): H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation). Standard PPE and fume hood handling are required.

Analytical Strategy & Workflow

To establish an airtight structural proof, we employ an orthogonal analytical strategy. NMR confirms the regiochemistry of the bromine atom and the integrity of the indane ring. Mass spectrometry validates the molecular weight and isotopic signature of the halogen. Finally, chiral HPLC resolves the C1 enantiomers.

AnalyticalWorkflow A 6-Bromoindane-1-carbonitrile (Sample Prep) B NMR Spectroscopy (Regiochemistry & Structure) A->B C GC-MS / LC-MS (Isotopic Mass & Purity) A->C D FT-IR Spectroscopy (Nitrile Validation) A->D E Chiral HPLC (Enantiomeric Excess) C->E If Purity >97%

Orthogonal analytical workflow for characterizing 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Protocol 1: H and C NMR Spectroscopy

Causality & Rationale: Deuterated chloroform (


) is selected as the solvent due to its excellent solvation of the halogenated indane and its lack of overlapping solvent peaks in the aromatic region. The regiochemistry of the bromine atom at C6 is definitively proven by the isolated C7 proton, which appears as a distinct singlet due to the lack of adjacent ortho protons. Furthermore, the electron-withdrawing nitrile group at C1 deshields the C1 proton, shifting it downfield to ~4.07 ppm, making it a reliable diagnostic marker [1].
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.
    
  • Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Acquisition Parameters (

    
    H):  16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
    
  • Acquisition Parameters (

    
    C):  512 scans, relaxation delay of 2.0 s, spectral width of 250 ppm, with proton decoupling.
    
  • Processing: Apply a 0.3 Hz line broadening function, Fourier transform, phase correct, and reference the TMS peak to 0.00 ppm.

Quantitative Data Summary: H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment / Structural Rationale
7.52 Singlet (s)1H-C7-H: Isolated aromatic proton between Br (C6) and bridgehead.
7.36 Doublet (d)1H8.1C5-H: Ortho-coupled to C4-H.
7.12 Doublet (d)1H8.1C4-H: Ortho-coupled to C5-H.
4.07 Triplet (t)1H8.2C1-H: Deshielded by the adjacent -C≡N group; couples with C2-H

.
3.08 – 2.96 Multiplet (m)1H-C3-H / C2-H: Aliphatic indane ring protons.
2.87 Doublet of doublets (dd)1H16.1, 8.1C3-H / C2-H: Diastereotopic aliphatic protons.

Protocol 2: Mass Spectrometry & Isotopic Profiling

Causality & Rationale: Because the molecule lacks highly basic functional groups (like amines), Electrospray Ionization (ESI) may yield poor responses. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or LC-MS with Atmospheric Pressure Chemical Ionization (APCI) is preferred. The presence of Bromine provides a self-validating internal control: Bromine naturally exists as


 (50.69%) and 

(49.31%). This generates a highly diagnostic 1:1 isotopic doublet separated by 2 m/z units [2].

MassSpec Parent 6-Bromoindane-1-carbonitrile (C10H8BrN) M Molecular Ion (M+) m/z 221.0 Parent->M ^79Br (50.7%) M2 Isotope Ion (M+2) m/z 223.0 Parent->M2 ^81Br (49.3%) Frag Indenyl Cation Fragment m/z 116.1 (Loss of Br and CN) M->Frag - ^79Br, -HCN M2->Frag - ^81Br, -HCN

Mass spectrometry fragmentation pathway and isotopic distribution of the brominated target.
Step-by-Step Methodology (GC-MS):
  • Sample Prep: Dilute the sample to 100 µg/mL in GC-grade Dichloromethane.

  • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL injection volume, split ratio 10:1, injector temperature 250°C.

  • MS Detection: EI mode (70 eV), scan range m/z 50–300.

  • Validation: Confirm the presence of the m/z 221 / 223 doublet at an approximate 1:1 ratio.

Protocol 3: Chiral HPLC for Enantiomeric Resolution

Causality & Rationale: The C1 carbon of 6-bromoindane-1-carbonitrile is a chiral center. When synthesizing stereospecific therapeutics (e.g., enantiopure spiro barbiturates), determining the Enantiomeric Excess (ee) is mandatory [1]. Separation is achieved using an immobilized polysaccharide-derived chiral stationary phase (CSP). The


 interactions from the indane aromatic ring and dipole-dipole interactions from the nitrile group interact differentially with the chiral grooves of the column (e.g., Chiralpak IC or IA).
Step-by-Step Methodology:
  • Column Selection: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Note: Ensure HPLC-grade solvents are degassed.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic system) and 220 nm.

  • Temperature: 25°C.

  • System Suitability: Inject a racemic standard first. Ensure resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    (baseline resolution).
  • Sample Analysis: Inject 10 µL of the sample (1 mg/mL in mobile phase). Calculate the area percent of the two peaks to determine the enantiomeric ratio.

Quantitative Data Summary: Chiral Separation Parameters
ParameterTarget SpecificationCorrective Action if Failed
Retention Time (

)
~8.5 minCheck pump flow rate and column temperature.
Retention Time (

)
~10.2 minCheck mobile phase composition (IPA ratio).
Resolution (

)

Decrease IPA % to 5% to increase retention/interaction time.
Tailing Factor (

)

Add 0.1% Diethylamine (DEA) if peak tailing occurs.

References

  • Koinas, D., Zhou, X., Wu, B., Bruzik, K. S., & Miller, K. W. (2024). The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. ChemRxiv.[Link]

Method

HPLC Analysis &amp; Impurity Profiling of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

Application Note: AN-2026-IND-01 Key Intermediate for PARP Inhibitor Synthesis (e.g., Rucaparib) Executive Summary 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) is a critical pharmacophore used in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-IND-01

Key Intermediate for PARP Inhibitor Synthesis (e.g., Rucaparib)

Executive Summary

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) is a critical pharmacophore used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Its purity is paramount, as the bromine moiety serves as the handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group is often hydrolyzed to the corresponding acid or reduced to an amine.

This guide provides a validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) protocol designed to separate the parent nitrile from its primary process impurities: the hydrolysis byproduct (Carboxylic Acid ) and the starting material (Bromo-indanone ).

Chemical Context & Method Strategy

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: Indane ring fused with a nitrile (C1) and bromine (C6).

  • Chirality: Carbon-1 is a chiral center. While this protocol focuses on Chemical Purity (Achiral) , the separation logic allows for diastereomeric resolution if derivatized.

  • LogP: ~2.3 (Moderately Lipophilic).

  • pKa: The nitrile is neutral. However, its hydrolysis product (Carboxylic Acid) has a pKa ~4.5.

    • Implication: The mobile phase pH must be controlled (pH < 3.[2]0) to suppress the ionization of the acidic impurity, ensuring it retains on the C18 column and does not co-elute with the solvent front.

Critical Separation Challenges
  • Hydrolysis Sensitivity: The nitrile group is susceptible to hydrolysis under basic or strongly acidic conditions, forming the amide and subsequently the carboxylic acid.

  • Regioisomerism: Synthetic routes often produce the 4-bromo isomer alongside the 6-bromo target. High-efficiency columns are required to resolve these positional isomers.

Optimized Experimental Protocol (Achiral Purity)

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The "Plus" or "XBridge" technology reduces silanol activity, preventing peak tailing for the polar nitrile group.

Mobile Phase Preparation[10]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Preparation: Add 1 mL of 85%

      
       to 1000 mL of Milli-Q water. Filter through 0.22 µm membrane.[3]
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile provides lower backpressure and sharper peak shapes for aromatic nitriles compared to Methanol.

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase Description
0.090101.0Equilibration
2.090101.0Isocratic Hold (Polar Impurities)
15.020801.0Linear Gradient (Elution of Main Peak)
18.05951.0Wash (Elute Dimers/Starting Material)
20.05951.0Hold Wash
20.190101.0Re-equilibration
25.090101.0End
Detection & Sample Handling
  • Wavelength: 230 nm (Primary), 254 nm (Secondary).

    • Note: The nitrile group has weak absorbance; the brominated aromatic ring drives the signal. 230 nm maximizes sensitivity.

  • Column Temp: 35°C (Improves mass transfer and reproducibility).

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: 0.5 mg/mL.

Workflow Visualization

HPLC_Workflow Sample Solid Sample (6-Bromo-indane-nitrile) Weighing Weigh 10mg into Volumetric Flask Sample->Weighing Dissolve Dissolve in 10mL 50:50 ACN:H2O Weighing->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter HPLC Inject 10 µL RP-HPLC (C18) Filter->HPLC Data Chromatogram Generation HPLC->Data Decision Purity Check Data->Decision Pass Release Batch (>98%) Decision->Pass Pass Fail Recrystallize (<98%) Decision->Fail Fail

Caption: Standard Operating Procedure (SOP) workflow for the purity analysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Impurity Profiling & Troubleshooting

Known Impurities

When analyzing this intermediate, three specific peaks often appear. Their Relative Retention Times (RRT) relative to the main peak (approx 10.5 min) are:

CompoundStructure NoteRRT (Approx)Origin
Impurity A 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid0.65Hydrolysis (Storage/Synthesis)
Impurity B 6-Bromo-2,3-dihydro-1H-indene-1-carboxamide0.85Partial Hydrolysis
Target 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile 1.00 Main Analyte
Impurity C 6-Bromo-1-indanone1.25Unreacted Starting Material
Troubleshooting Guide
  • Problem: Peak Tailing on Main Peak.

    • Cause: Interaction between the nitrile nitrogen and residual silanols on the column.

    • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus). Lower pH to 2.0 to fully protonate silanols.

  • Problem: "Ghost" Peak at ~18 mins.

    • Cause: Late elution of highly lipophilic dimers formed during bromination.

    • Fix: Extend the 95% B wash step by 5 minutes.

  • Problem: Split Peak.

    • Cause: Sample solvent mismatch.[4]

    • Fix: If dissolving in 100% ACN, the strong solvent effect can distort the peak. Dilute sample with at least 40% water.

Validation Parameters (ICH Q2)

To ensure this method is "Trustworthy" for regulatory filing, the following validation criteria must be met:

  • Specificity: Inject individual impurity standards. Resolution (

    
    ) between Impurity B (Amide) and Target (Nitrile) must be > 1.5.
    
  • Linearity: 5 levels from 50% to 150% of target concentration (0.25 - 0.75 mg/mL).

    
     must be 
    
    
    
    .[2][3]
  • Accuracy (Recovery): Spike placebo or solvent with known amount. Recovery range: 98.0% - 102.0%.[3][5]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.05 µg/mL.

    • LOQ (S/N = 10): Typically ~0.15 µg/mL.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[3] Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol (Analogous Indane Chemistry).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151630577 (Indane derivatives).Link

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide (pKa and Buffer Selection).Link

Sources

Application

Application Note: Synthetic Routes to Functionalized Indane Derivatives from 6-Bromo-2,3-Dihydro-1H-Indene-1-Carbonitrile

Executive Summary The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from neuroprotective agents to bronchodilators. 6-Bromo-2,3-dihydro-1H-indene-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from neuroprotective agents to bronchodilators. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) serves as a highly versatile, bifunctional building block for drug discovery. The presence of the nitrile group not only acts as a critical pharmacophore—capable of modulating physicochemical properties and engaging in strong hydrogen bonding with target proteins [1]—but also serves as a robust synthetic handle. This application note details three orthogonal synthetic workflows to elaborate this scaffold: Palladium-catalyzed cross-coupling at the C6 position, α-alkylation of the benzylic nitrile, and selective reduction of the nitrile to a primary amine.

Structural Analysis & Reactivity Profile

The strategic value of 6-bromo-1-indanecarbonitrile lies in its orthogonal reactivity, allowing for independent functionalization of two distinct sites:

  • C6 Aryl Bromide : The electron-neutral nature of the indane ring makes the C6 bromide an ideal substrate for oxidative addition by low-valent transition metals. This enables standard C–C and C–Heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

  • C1 Carbonitrile : The nitrile group strongly acidifies the adjacent benzylic C1 proton. Deprotonation yields a resonance-stabilized nitrile anion that can be trapped by various electrophiles to create quaternary stereocenters [3]. Furthermore, the cyano group can be selectively reduced without hydrodehalogenation of the C6-bromide.

Synthetic Workflows

G SM 6-Bromo-2,3-dihydro-1H- indene-1-carbonitrile Path1 Pd-Catalyzed Cross-Coupling SM->Path1 Arylboronic acid Pd cat. Path2 α-Alkylation (Strong Base) SM->Path2 1. LDA/LiHMDS 2. R-X Path3 Nitrile Reduction (BH3 or LiAlH4) SM->Path3 Reducing Agent Prod1 6-Aryl/Alkyl-indane- 1-carbonitrile Path1->Prod1 Prod2 1-Alkyl-6-bromo- indane-1-carbonitrile Path2->Prod2 Prod3 (6-Bromo-2,3-dihydro-1H- inden-1-yl)methanamine Path3->Prod3

Divergent synthetic pathways from 6-bromo-1-indanecarbonitrile to functionalized derivatives.

Protocol 1: C6 Aryl Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design : To install aryl or heteroaryl groups at the C6 position, a Suzuki-Miyaura coupling is employed [2].


 is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) species, which significantly accelerates the rate-limiting reductive elimination step and prevents competitive protodeboronation. Potassium carbonate (

) in a biphasic 1,4-dioxane/water mixture ensures efficient transmetalation from the boronic acid to the palladium center.

Self-Validating System : The biphasic nature of the reaction requires vigorous stirring. A distinct color change from orange to dark brown/black typically indicates the successful reduction of Pd(II) to the active Pd(0) species. Reaction progress is validated by LC-MS; the disappearance of the isotopic bromide doublet (


 ~222/224) confirms complete oxidative addition.
Step-by-Step Methodology
  • Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv, 5 mol%).
    
  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) followed by a degassed aqueous solution of

    
     (2.0 M, 2 mL).
    
  • Reaction : Seal the flask, purge with nitrogen, and heat the biphasic mixture to 90 °C with vigorous stirring for 4–6 hours.

  • Monitoring : Sample the organic layer for LC-MS analysis. The reaction is complete when the starting material peak is fully consumed.

  • Workup & Isolation : Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br (6-Bromoindane) TransMet Transmetalation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim + R-B(OH)2 + Base RedElim->Pd0 - Product (6-R-indane)

Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C6 position.

Protocol 2: α-Alkylation of the C1 Nitrile

Causality & Design : The C1 proton is highly acidic due to the combined electron-withdrawing effects of the nitrile and the adjacent aromatic ring. Lithium hexamethyldisilazide (LiHMDS) is chosen over


-butyllithium to prevent nucleophilic attack on the electrophilic nitrile carbon. The reaction must be conducted at -78 °C to control the highly reactive metalated nitrile intermediate and prevent base-catalyzed self-condensation[3].

Self-Validating System : The formation of the metalated nitrile anion is visually confirmed by the generation of a deep-red or purple solution upon the addition of LiHMDS. The color dissipates as the electrophile is consumed.

Step-by-Step Methodology
  • Deprotonation : Dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition : Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 5 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the nitrile anion.

  • Electrophile Trapping : Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) neat or as a concentrated THF solution dropwise.

  • Warming : Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching & Workup : Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify by flash chromatography to isolate the C1-quaternary indane derivative.

Protocol 3: Selective Reduction to Primary Amine

Causality & Design : Converting the nitrile to a primary amine provides a vector for amide coupling or reductive amination. Borane-tetrahydrofuran (


) is utilized because it selectively reduces nitriles to primary amines without undergoing oxidative addition into the C–Br bond—a common and detrimental side reaction when using strong hydride donors like 

or heterogeneous catalytic hydrogenation (Pd/C,

).

Self-Validating System : The reduction forms a highly stable boron-amine complex. The critical self-validating step is the acidic quench and subsequent reflux; failure to perform this step will result in an artificially low yield, as the product will remain trapped as the borane adduct and will not partition into the organic layer during basic extraction.

Step-by-Step Methodology
  • Setup : Dissolve the starting material (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere and cool to 0 °C.

  • Reduction : Slowly add

    
     (1.0 M in THF, 3.0 equiv) dropwise to control the evolution of any trace hydrogen gas.
    
  • Heating : Remove the ice bath, attach a reflux condenser, and heat the mixture at 70 °C for 12 hours.

  • Quenching (Critical Step) : Cool the reaction to 0 °C. Carefully quench by adding methanol (5 mL) dropwise to destroy excess borane, followed by 1 M HCl (5 mL) to break the strong boron-amine complex.

  • Isolation : Reflux the quenched acidic mixture for 1 hour. Cool to room temperature, basify with 2 M NaOH to pH > 10, and extract with EtOAc (3 x 20 mL). Dry the combined organic layers over

    
     and concentrate to yield (6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine.
    

Quantitative Data Summary

The table below summarizes the expected outcomes and functional group tolerances for the three primary synthetic routes.

Reaction TypeReagents / CatalystTarget Functional GroupTypical YieldFunctional Group Tolerance
Suzuki-Miyaura

,

,

C6-Aryl / Heteroaryl75–90%High (tolerates CN, ethers, esters, amides)
α-Alkylation LiHMDS, R-X, THF, -78 °CC1-Alkyl (Quaternary C)65–85%Moderate (sensitive to acidic protons/alcohols)
Nitrile Reduction

, Reflux
C1-Aminomethyl70–80%High (preserves C6-Br bond completely)

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

Welcome to the technical support center for the purification of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Compound and Potential Impurities

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a solid, typically appearing as a white to yellow powder or crystals, with a purity of around 97% as commercially available. However, when synthesized in-house, a variety of impurities can arise depending on the synthetic route. A common pathway to this and similar indane structures involves the cyclization to form an indanone, followed by functional group manipulations.[1]

A likely synthetic precursor to the target nitrile is 6-bromo-1-indanone. The conversion of the ketone to the nitrile can introduce several impurities. Therefore, a successful purification strategy must address the removal of:

  • Unreacted Starting Materials: Such as 6-bromo-1-indanone.

  • Reagents and Byproducts from the Cyanation Reaction: The specific impurities will depend on the cyanation method used.

  • Hydrolysis Product: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.[2]

  • Colored Impurities: A yellowish or brownish hue can indicate the presence of oxidation byproducts or other minor impurities.[3]

Purification Strategy Selection

The choice of purification technique is critical and depends on the nature and quantity of the impurities present. The following diagram outlines a general decision-making workflow for purifying 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Purification Workflow start Crude Product (6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile) decision1 Is the major impurity the corresponding carboxylic acid? start->decision1 extraction Aqueous Basic Wash (e.g., sat. NaHCO3 soln.) decision1->extraction Yes decision2 Are there significant colored impurities? decision1->decision2 No extraction->decision2 charcoal Activated Charcoal Treatment during Recrystallization decision2->charcoal Yes decision3 Are there multiple impurities with similar polarities? decision2->decision3 No charcoal->decision3 chromatography Column Chromatography decision3->chromatography Yes recrystallization Recrystallization decision3->recrystallization No pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting the appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: My crude 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile has a strong yellow or brown color. What is the likely cause and how can I remove it?

A1: Discoloration is often due to the presence of oxidized impurities or residual reagents from the synthesis. The indane scaffold can be susceptible to oxidation, leading to colored byproducts.[3]

Recommended Solution:

For minor color impurities, recrystallization alone may be sufficient. However, for more intense coloration, an activated charcoal treatment during recrystallization is recommended.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude product in the minimum amount of a suitable hot solvent (see Recrystallization Troubleshooting for solvent selection).

  • Once fully dissolved, add a small amount of activated charcoal (typically 1-5% w/w of your compound).

  • Simmer the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

Q2: I suspect my product is contaminated with the corresponding carboxylic acid. How can I confirm this and remove it?

A2: The presence of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can be confirmed by analytical techniques such as TLC (the acid will likely have a lower Rf value and may streak) or NMR spectroscopy (presence of a broad singlet for the carboxylic acid proton).

Recommended Solution:

An aqueous basic wash is a highly effective method for removing acidic impurities like the corresponding carboxylic acid.

Protocol: Aqueous Basic Wash

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂), so be sure to vent the separatory funnel frequently.

  • Separate the layers and repeat the wash if necessary.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: What is a good starting point for a recrystallization solvent system for 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile?

A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[4] For a compound with the polarity of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile, a good starting point would be a mixed solvent system.

Recommended Solvent Systems to Screen:

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool.

  • Toluene/Heptane: Dissolve the compound in a minimal amount of hot toluene and then add heptane until turbidity is observed.

  • Ethyl Acetate/Hexane: A common solvent system for compounds of moderate polarity.

Q4: I am having trouble separating my product from an impurity with a very similar Rf value on TLC. What are my options?

A4: When dealing with impurities of similar polarity, standard column chromatography can be challenging.

Recommended Solutions:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Sometimes switching to a solvent with a different polarity class (e.g., from an ester/alkane mixture to a chlorinated solvent/alkane mixture) can improve separation.

    • Gradient Elution: A shallow solvent gradient can improve the resolution between closely eluting compounds.

    • Adsorbent: While silica gel is standard, for some compounds, alumina (neutral or basic) may provide better separation.[5][6]

  • Preparative HPLC: If high purity is required and the quantities are not excessively large, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation. A typical starting point for a related compound, 6-bromoisoquinoline-1-carbonitrile, is a C18 reversed-phase column with a mobile phase of acetonitrile and water.[7]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Solution
Oiling Out The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solution is cooling too quickly.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also help.[4]
No Crystal Formation Too much solvent was used, or the solution is too pure for spontaneous nucleation.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus to create a nucleation site. Add a seed crystal if available.[4]
Low Recovery The compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.Ensure the solution is cooled in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals. For premature crystallization, ensure all glassware for hot filtration is pre-heated.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation Inappropriate solvent system or column packing.Develop a solvent system using TLC that gives the target compound an Rf of ~0.3.[5] Ensure the column is packed evenly without any air bubbles or cracks.[8]
Compound Streaking on Column The compound is too polar for the solvent system, or it is interacting strongly with the silica gel.Increase the polarity of the eluent. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help. For acidic compounds, a small amount of acetic acid may be beneficial.
Low Recovery from Column The compound is irreversibly adsorbed onto the stationary phase or is co-eluting with other fractions.Ensure all the compound has eluted by flushing the column with a highly polar solvent at the end of the separation. Carefully monitor fractions by TLC to avoid combining pure fractions with impure ones.

Experimental Workflow for Column Chromatography

Column Chromatography Workflow cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Pack column with silica gel in a non-polar solvent. prep_sample 2. Dissolve crude product in a minimal amount of solvent. prep_column->prep_sample load_sample 3. Load sample onto the column. prep_sample->load_sample elute 4. Elute with the chosen solvent system. load_sample->elute collect 5. Collect fractions. elute->collect analyze 6. Analyze fractions by TLC. collect->analyze combine 7. Combine pure fractions. analyze->combine isolate 8. Evaporate solvent to obtain pure product. combine->isolate

Caption: Step-by-step workflow for purification by column chromatography.[8][9]

References

  • BenchChem. (2025). Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • BenchChem. (2025).
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.
  • ChemicalBook. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis.
  • PubChem. 6-bromo-2,3-dihydro-1H-inden-1-ol.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • O¨kten, S., & C¸akmak, O. (2015). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
  • MilliporeSigma. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.
  • ResearchGate. 8.
  • ChemScene. 6-Bromo-2,3-dihydro-1H-indene-4-carbonitrile.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Indanone synthesis.
  • BenchChem. (2025). Stability and degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • University of Victoria.
  • IJCRT.org. (2023).
  • Organic Chemistry at CU Boulder.
  • Fitos, I., et al. (2018). The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols.

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile Synthesis

Case ID: IND-CN-6BR-SYN Target Molecule: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overview Low yield in the synthesis of 6-bromo-1-in...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CN-6BR-SYN Target Molecule: 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview

Low yield in the synthesis of 6-bromo-1-indanecarbonitrile is typically caused by the high lability of the benzylic position at C1. Unlike simple alkyl nitriles, the indane system is prone to elimination (forming the styrene-like 6-bromoindene) rather than substitution .

Before proceeding, identify your synthetic route:

  • Route A (Classical): Reduction of 6-bromo-1-indanone

    
     Activation (Halide/Mesylate) 
    
    
    
    Cyanide Displacement.
  • Route B (Van Leusen): Direct conversion of 6-bromo-1-indanone using TosMIC (Tosylmethyl isocyanide).

Route A: The Classical Stepwise Approach

Workflow: Ketone


 Alcohol 

Leaving Group (LG)

Nitrile
Phase 1: Reduction to 6-Bromo-1-indanol

Standard Protocol:


 (0.5 eq) in MeOH/EtOH at 

. Typical Yield: >90%

Troubleshooting:

  • Issue: Incomplete Conversion.

    • Cause: Poor solubility of the bromoindanone in cold alcohol.

    • Fix: Add a co-solvent like THF or DCM to ensure homogeneity before adding borohydride.

  • Issue: Over-reduction (Debromination).

    • Cause: Presence of Pd/Ni contaminants or excessive heat.

    • Fix: Ensure reaction temperature stays

      
      . The aromatic bromide is stable to standard borohydride conditions but sensitive to metal-catalyzed hydrodehalogenation.
      
Phase 2: Activation (Alcohol Chloride/Mesylate)

Standard Protocol:


 (in DCM/Toluene) or 

.

CRITICAL FAILURE POINT: The benzylic carbocation is relatively stable, but the benzylic proton at C2 is acidic. This promotes elimination to 6-bromoindene .

  • Q: Why is my intermediate unstable?

    • Insight: Benzylic halides/mesylates in the indane system hydrolyze or eliminate rapidly on silica gel.

    • Solution:Do not purify the activated intermediate via column chromatography. Use it crude. If using

      
      , evaporate solvent/excess reagent strictly under vacuum and proceed immediately.
      
Phase 3: Cyanation (The Bottleneck)

Standard Protocol: NaCN or KCN in DMSO or DMF at


.

Troubleshooting Low Yields (<30%):

SymptomProbable CauseCorrective Action
Major Product: 6-Bromoindene Elimination (

) dominates.
The cyanide ion acts as a base rather than a nucleophile due to steric hindrance or high temperature.
1. Lower temperature (

).2. Switch solvent to DMSO (accelerates

).3. Use TMSCN with Lewis Acid (

) instead of ionic cyanide.
Major Product: Amide Hydrolysis. Water in the solvent converts nitrile to amide.Dry DMSO/DMF over molecular sieves (4Å) for 24h. Ensure NaCN is dry.
No Reaction "Salted Out" Nucleophile. Inorganic cyanide is insoluble in organic media.Add 18-crown-6 (for KCN) or 15-crown-5 (for NaCN) as a phase transfer catalyst.

Route B: The Van Leusen Reaction (Recommended)

Workflow: Ketone + TosMIC


 Nitrile (One Step)

This route avoids the unstable benzylic halide intermediate and is generally superior for preserving the 6-bromo functionality.

Standard Protocol:

  • Dissolve 6-bromo-1-indanone (1.0 eq) and TosMIC (1.1-1.3 eq) in DME (Dimethoxyethane) or DMSO.

  • Cool to

    
    .
    
  • Add

    
     (2.5 eq) in portions.
    
  • Allow to warm to RT; stir 2-4 hours.

Troubleshooting:

  • Q: The reaction turns black/tarry with low yield.

    • Cause: Exothermic decomposition of TosMIC or polymerization of the indanone.

    • Fix: Temperature control is vital. The addition of base must be at

      
       or lower. Add 
      
      
      
      slowly.
  • Q: Recovery of starting material (Ketone).

    • Cause: "Quenching" of the intermediate.[1][2] The Van Leusen mechanism requires an alcohol (usually MeOH/EtOH) in the final step to cleave the intermediate 4-tosyl-2-oxazoline.

    • Fix: Ensure the reaction mixture contains 1-2% methanol or quench specifically with methanol before aqueous workup.

  • Q: Loss of Bromine?

    • Insight:

      
       is a strong base. While aryl bromides are generally stable, high temperatures can induce benzyne formation mechanisms.
      
    • Fix: Keep reaction

      
      .
      

Visualizing the Pathways

Diagram 1: Reaction Workflows & Failure Points

IndaneSynthesis Start 6-Bromo-1-indanone Alcohol 6-Bromo-1-indanol Start->Alcohol NaBH4 (>90%) TosMIC TosMIC Intermediate Start->TosMIC TosMIC, t-BuOK Dimethoxyethane Activated Activated Species (Cl/OMs) Alcohol->Activated SOCl2 or MsCl Target TARGET: 6-Bromo-1-indanecarbonitrile Activated->Target NaCN/DMSO (SN2) SideProduct SIDE PRODUCT: 6-Bromoindene (Elimination) Activated->SideProduct Heat/Base (E2 Pathway) TosMIC->Target MeOH Quench (Reductive Nitrilation)

Caption: Comparison of Stepwise (Route A) and Van Leusen (Route B) pathways. Note the critical divergence to the elimination side product in Route A.

Diagram 2: Troubleshooting Logic Tree

LogicTree Problem Low Yield Observed RouteCheck Which Route? Problem->RouteCheck RouteA Route A: Stepwise RouteCheck->RouteA RouteB Route B: Van Leusen RouteCheck->RouteB AnalyzeImp Analyze Impurity Profile RouteA->AnalyzeImp IsAlkene Is 6-Bromoindene present? AnalyzeImp->IsAlkene FixElim FIX: Lower Temp, Switch to DMSO, Use TMSCN IsAlkene->FixElim Yes IsAmide Is Amide present? IsAlkene->IsAmide No FixHydro FIX: Dry Solvents, Check NaCN quality IsAmide->FixHydro Yes CheckColor Reaction Color? RouteB->CheckColor BlackTar Black/Tar CheckColor->BlackTar NoRxn No Reaction/SM Recovery CheckColor->NoRxn FixTar FIX: Add Base at -10°C, Slower Addition BlackTar->FixTar FixAlc FIX: Ensure MeOH present in quench NoRxn->FixAlc

Caption: Decision matrix for diagnosing low yields based on impurity profiles and physical observations.

Comparative Data & Recommendations

ParameterRoute A (Stepwise)Route B (Van Leusen)
Overall Yield 30 - 55%60 - 80%
Step Count 3 Steps1 Step
Primary Risk Elimination (Alkene formation)Temperature Sensitivity
Reagent Cost Low (NaCN, NaBH4)Moderate (TosMIC)
Scalability High (if elimination controlled)Moderate (Exotherm management)

Final Recommendation: For laboratory scale (<10g), Route B (Van Leusen) is strongly recommended. It bypasses the problematic competition between substitution and elimination at the benzylic position.

If Route A is mandatory (e.g., cost constraints):

  • Convert alcohol to Mesylate (not Chloride).

  • Perform cyanation in DMSO at room temperature.

  • Use NaCN with catalytic NaI (Finkelstein-like acceleration).

References

  • Citation Context: Confirms the synthetic pathway via the nitrile intermedi
  • Van Leusen, A. M., et al. (1977).[1][3] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][3][4] Journal of Organic Chemistry, 42(19), 3114–3118.[1]

    • Citation Context: The foundational text for Route B, establishing the mechanism and stoichiometry for converting ketones to nitriles.
  • Citation Context: Provides protocols for handling indanone deriv
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

    • Citation Context: Mechanistic details on the reductive nitrilation and the role of alcohol in the quench step.[1]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of cyanide ion. Retrieved from [Link]

    • Citation Context: General mechanism for displacement and the competition with elimination p

Sources

Troubleshooting

Technical Support Center: Optimization of Bromination Conditions for 2,3-Dihydro-1H-indene-1-carbonitrile

Welcome to the Technical Support and Troubleshooting Guide for the functionalization of 2,3-dihydro-1H-indene-1-carbonitrile (indane-1-carbonitrile). As a versatile building block in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the functionalization of 2,3-dihydro-1H-indene-1-carbonitrile (indane-1-carbonitrile). As a versatile building block in medicinal chemistry and drug development, this privileged scaffold can be selectively brominated to generate diverse intermediates[1][2].

Because the indane-1-carbonitrile molecule possesses both a reactive benzylic position (C3) and an aromatic ring (C4–C7), researchers frequently encounter issues with regioselectivity, over-bromination, and reaction stalling. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and validated protocols to ensure reproducible scale-up.

Mechanistic Overview & Pathway Selection

Before troubleshooting, it is critical to understand that bromination of this substrate operates via two distinct, competing mechanistic pathways depending on the reagents and conditions chosen. The cyano group at C1 is electron-withdrawing, which slightly deactivates the C1 benzylic position and the aromatic ring, making the C3 benzylic position the most kinetically favorable site for radical attack[3][4].

G Substrate 2,3-Dihydro-1H-indene-1-carbonitrile (Indane-1-carbonitrile) Radical Wohl-Ziegler Bromination (NBS, AIBN, PhCF3, 80°C) Substrate->Radical Radical Pathway (C3 Position) EAS Electrophilic Aromatic Substitution (Br2, FeBr3, DCM, 0°C, Dark) Substrate->EAS Ionic Pathway (C5/C6 Position) Product1 3-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (Benzylic Bromide) Radical->Product1 Product2 5- / 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (Aryl Bromides) EAS->Product2

Divergent bromination pathways for indane-1-carbonitrile based on reaction conditions.

Troubleshooting Guide & FAQs

Part A: Benzylic Bromination (Wohl-Ziegler Pathway)

Targeting the C3 position requires a radical chain mechanism using N-bromosuccinimide (NBS) and an initiator[3].

Q1: I am observing significant di-bromination at the C3 position. How do I control mono-selectivity? A: Over-bromination is a classic symptom of a disrupted Goldfinger mechanism[5]. In a proper Wohl-Ziegler reaction, NBS does not react directly; it acts as a reservoir to maintain a very low, steady-state concentration of molecular bromine (


)[4][5]. If your NBS is degrading or if you use a large excess, the local 

concentration spikes, leading to di-bromination or electrophilic addition. Fix: Recrystallize your NBS from boiling water prior to use to remove trace

and succinic acid. Strictly limit NBS to 1.05 equivalents and ensure vigorous stirring to prevent localized high concentrations.

Q2: My reaction stalls at 50% conversion. Should I add more AIBN? A: Do not dump in a large bolus of AIBN. The half-life of AIBN at 80°C is approximately 1 hour. If your reaction takes 4 hours, the initiator is entirely depleted halfway through. Fix: Use a syringe pump to continuously add a solution of AIBN over the course of the reaction, or switch to photochemical initiation (e.g., a 400 nm blue LED), which provides a constant radical flux without thermal degradation[3][6].

Q3: We are trying to eliminate carbon tetrachloride (


) from our lab due to toxicity. What are the best alternative solvents? 
A:  Trifluorotoluene (

-trifluorotoluene or

) is the industry-standard drop-in replacement for

[5]. It possesses a similar dielectric constant and lacks abstractable hydrogen atoms, preventing solvent-derived radical quenching. Alternatively, for a "green chemistry" approach, room-temperature ionic liquids like

or solvent-free microwave conditions have been successfully employed for benzylic brominations, though these may require re-optimizing the initiator concentration[7].
Part B: Electrophilic Aromatic Bromination (EAS Pathway)

Targeting the aromatic ring (yielding 5-bromo or 6-bromo isomers) requires suppressing the radical pathway[8][9].

Q4: I want to synthesize 5-bromo-2,3-dihydro-1H-indene-1-carbonitrile. How do I prevent bromination at the C3 benzylic position? A: You must completely suppress radical initiation. Run the reaction in the strict absence of light (wrap the flask in aluminum foil) and avoid heating. Use molecular bromine (


) and a strong Lewis acid catalyst (like 

or

) in a polar, non-radical-supporting solvent like dichloromethane (DCM) at 0°C. The alkyl backbone of the indane ring acts as an ortho/para director, steering the electrophile primarily to the C5 and C6 positions[8][9][10].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution based on established indane functionalization metrics[6][11].

Reagent SystemSolventCatalyst / InitiatorTemp / LightPrimary ProductTypical Yield
1.05 eq NBS

AIBN (10 mol%)80°C, Ambient3-Bromo (Benzylic)75 - 82%
1.05 eq NBS

AIBN (Continuous)85°C, Ambient3-Bromo (Benzylic)80 - 88%
1.05 eq NBSAcetonitrileBlue LED (400 nm)25°C, Irradiated3-Bromo (Benzylic)85 - 92%
1.10 eq

DCM

(5 mol%)
0°C, Dark5- / 6-Bromo (Aryl)65 - 70%
2.50 eq NBS

Benzoyl Peroxide90°C, Ambient3,3-Dibromo> 60%

Step-by-Step Experimental Protocols

Protocol A: Optimized Wohl-Ziegler Bromination (C3 Position)

Self-Validating Design: The reaction progress is visually indicated by the density of the succinimide byproduct.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,3-dihydro-1H-indene-1-carbonitrile (10.0 mmol) in anhydrous trifluorotoluene (

    
    , 50 mL)[5].
    
  • Reagent Addition: Add freshly recrystallized N-bromosuccinimide (10.5 mmol, 1.05 eq). The NBS will sit at the bottom of the flask as it is denser than the solvent[5].

  • Initiation: Add AIBN (0.5 mmol, 5 mol%). Purge the system with Argon for 5 minutes.

  • Heating: Lower the flask into a pre-heated oil bath at 85°C.

  • Monitoring (Visual Cue): As the reaction proceeds, the dense NBS is consumed and converted into succinimide, which is less dense and will float to the surface of the solvent[5].

  • Completion & Workup: Once all solids float (typically 2-3 hours), cool the flask to 0°C in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath < 30°C to prevent degradation of the benzylic bromide). Purify via flash chromatography (Hexanes/EtOAc) to yield 3-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Protocol B: Electrophilic Aromatic Bromination (C5/C6 Position)

Self-Validating Design: Strict temperature control prevents radical leakage.

  • Preparation: In an oven-dried flask wrapped completely in aluminum foil (to exclude light), dissolve the substrate (10.0 mmol) in anhydrous DCM (40 mL).

  • Catalyst: Add anhydrous iron(III) bromide (

    
    , 0.5 mmol, 5 mol%). Cool the mixture to 0°C using an ice-water bath.
    
  • Bromine Addition: Dissolve

    
     (10.5 mmol) in DCM (10 mL). Add this solution dropwise via an addition funnel over 30 minutes to manage the exotherm.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to slowly warm to room temperature for 1 hour.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (

    
    ) to destroy unreacted bromine. The red/brown color should dissipate.
    
  • Workup: Separate the organic layer, wash with brine, dry over

    
    , and concentrate. The 5-bromo and 6-bromo isomers[8][9] can be separated via careful column chromatography or preparative HPLC.
    

References

  • [1] Benchchem. 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. Available at:

  • [8] Sigma-Aldrich. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | 783335-58-0. Available at:

  • [9] Sigma-Aldrich. 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile. Available at:

  • [10] Sigma-Aldrich. 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile. Available at:

  • [3] Grokipedia. Wohl–Ziegler bromination. Available at:

  • [4] Chem-Station Int. Ed. Wohl-Ziegler Bromination. Available at:

  • [6] ResearchGate. Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton. Available at:

  • [7] Thieme-Connect. Environmentally-Friendly Wohl–Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Available at:

  • [11] ResearchGate. Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives. Available at:

  • [2] Benchchem. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6. Available at:

  • [5] Wikipedia. Wohl–Ziegler bromination. Available at:

  • RSC Publishing. Novel aromatic systems. Part VI. Some aspects of the bromination of indane and 2,3-dimethylfluorenone. Available at:

Sources

Optimization

"stability of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile under acidic and basic conditions"

Executive Summary & Chemical Profile Compound: 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile CAS: 783335-58-0 Functional Class: Benzylic Nitrile / Aryl Bromide[1] This guide addresses the stability of 6-Bromo-2,3-Dihydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile CAS: 783335-58-0 Functional Class: Benzylic Nitrile / Aryl Bromide[1]

This guide addresses the stability of 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile (hereafter referred to as 6-Br-Indane-CN ).[1] As a benzylic nitrile, this compound exhibits a duality in reactivity: it is kinetically stable enough for standard handling but thermodynamically susceptible to hydrolysis and racemization under forcing conditions.

Key Stability Takeaway:

  • Acidic Conditions: Stable at Room Temperature (RT). Hydrolyzes to the amide and subsequently the carboxylic acid only under reflux with strong mineral acids (e.g., HCl, H₂SO₄).

  • Basic Conditions: High Risk. Susceptible to rapid racemization (if chiral) due to the acidic benzylic proton. Hydrolysis to the carboxylic acid occurs at elevated temperatures (e.g., 100°C).

  • Oxidative/Reductive: The aryl bromide moiety is stable to standard acid/base workups but reactive toward Pd-catalysts and organolithiums.[1]

Stability Data Summary

The following table summarizes the compound's behavior under specific stress conditions based on structural reactivity and synthesis data.

ConditionStability RatingPrimary Degradation ProductMechanism
Neutral (pH 7, 25°C) Stable NoneN/A
Dilute Acid (0.1 M HCl, 25°C) Stable NoneProtonation is reversible; hydrolysis is slow.[1]
Strong Acid (6 M HCl, Reflux) Unstable 6-Bromo-1-indanecarboxylic acidAcid-catalyzed hydrolysis (via amide).[1]
Dilute Base (NaHCO₃, 25°C) Conditional Racemate (if chiral)Deprotonation of benzylic C-H.
Strong Base (KOH/NaOH, >80°C) Unstable 6-Bromo-1-indanecarboxylic acidBase-catalyzed hydrolysis (saponification).[1]
Oxidizing Agents (H₂O₂) Moderate Potential N-oxide / Benzylic oxidationBenzylic oxidation is possible but slow without catalyst.[1]

Troubleshooting & FAQs

Scenario 1: "I see a new peak at RRT 0.85 during acidic workup. Is this hydrolysis?"

Diagnosis: Likely Yes (Amide Intermediate) or No (Impurity) depending on temperature.

  • Technical Insight: Nitrile hydrolysis is a stepwise process:

    
    .[1]
    
  • Under mild acidic conditions (e.g., 1N HCl wash), hydrolysis is negligible.[1] However, if the organic phase contained residual strong acid and was concentrated with heat, you may form the primary amide (6-bromo-2,3-dihydro-1H-indene-1-carboxamide).[1]

  • Action: Check the mass spectrum.

    • Nitrile (Parent): M+[1]

    • Amide (+18 Da): M+18 (Hydrolysis Step 1)

    • Acid (+19 Da vs Nitrile, +1 Da vs Amide): M+19 (Hydrolysis Step 2)[1]

Scenario 2: "My enantiomeric excess (ee) dropped from 99% to 50% after a basic extraction."

Diagnosis: Base-Catalyzed Racemization. [1]

  • Mechanism: The proton at the C1 position (benzylic) is alpha to a nitrile group. The

    
     of a benzylic nitrile is approx. 22-23 (in DMSO), but significantly lower in aqueous/organic interfaces.[1] Even weak bases can reversibly deprotonate this position, forming a planar carbanion/ketenimine intermediate which reprotonates indiscriminately from either face.
    
  • Solution: Avoid aqueous bases (NaOH, NaHCO₃) if maintaining chirality is critical. Use neutral quenchers (Water/Brine) or acidic washes (NH₄Cl).

Scenario 3: "Can I convert this nitrile to the acid intentionally?"

Answer: Yes.

  • Protocol Grounding: Literature precedents for this specific scaffold utilize KOH in Ethanol at 100°C for 16 hours [1].[1] This confirms that while the compound is stable at RT, it converts cleanly under forcing conditions.

Visualizing the Degradation Pathways

The following diagram illustrates the critical degradation pathways for 6-Br-Indane-CN .

StabilityPathways cluster_conditions Critical Control Points Nitrile 6-Br-Indane-CN (Target) Carbanion Planar Carbanion (Racemization Intermediate) Nitrile->Carbanion Base (Deprotonation) Fast at RT Amide Primary Amide (Intermediate) Nitrile->Amide H+ or OH- / Heat Hydrolysis Step 1 Carbanion->Nitrile Reprotonation (Loss of Stereochem) Acid Carboxylic Acid (Degradant) Amide->Acid H+ or OH- / Heat Hydrolysis Step 2

Figure 1: Degradation and Racemization pathways. Note that racemization (red path) is kinetically faster than hydrolysis (green path).[1]

Standard Operating Procedures (SOPs)

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the purity of your batch before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic buffer suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Nitrile absorbance) and 254 nm (Aryl ring).

  • Expected Retention Order:

    • RT ~ 4-5 min: Carboxylic Acid (Most Polar)[1]

    • RT ~ 6-7 min: Amide

    • RT ~ 10-11 min: 6-Br-Indane-CN (Target)

Protocol B: Controlled Hydrolysis (Synthesis of Reference Standard)

If you need to generate the carboxylic acid degradant for retention time confirmation.

  • Dissolution: Dissolve 100 mg of 6-Br-Indane-CN in 5 mL of Ethanol.

  • Reagent Addition: Add 2 mL of 40% w/v KOH (aq).

  • Reaction: Heat to reflux (approx. 80-90°C) for 12 hours.

    • Note: Lower temperatures will stall at the amide intermediate.

  • Workup:

    • Cool to RT.

    • Acidify to pH 2 with 1N HCl (Precipitate should form).

    • Extract with Ethyl Acetate.

  • Result: The organic layer contains 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid .[1]

References

  • PubChem. 1-Indanone, 6-bromo- (Related Structure & Physical Properties). National Library of Medicine. Available at: [Link][1]

Sources

Troubleshooting

I. Mechanistic Overview: The Trajectory of Over-Bromination

Welcome to the Technical Support Center for Indane Functionalization . This guide is engineered for process chemists, medicinal researchers, and drug development professionals navigating the complexities of benzylic brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indane Functionalization . This guide is engineered for process chemists, medicinal researchers, and drug development professionals navigating the complexities of benzylic bromination.

Over-bromination—specifically the formation of 1,1-dibromoindane or polybrominated species during the synthesis of 1-bromoindane—is a notorious bottleneck that compromises yield and complicates downstream purification. This guide moves beyond basic troubleshooting to dissect the thermodynamic and kinetic causalities of the Wohl-Ziegler reaction, providing you with self-validating protocols to achieve absolute regiocontrol.

To prevent over-bromination, we must first understand the kinetic vulnerability of the indane scaffold. The benzylic position (C-1) is highly activated. Once the first bromine atom is installed, the remaining benzylic proton is still susceptible to radical abstraction. If the instantaneous concentration of the bromine radical (


) is not strictly controlled, the reaction rapidly cascades into polybromination[1].

G Indane Indane (Starting Material) Radical Benzylic Radical (Transient) Indane->Radical NBS / Light (- H•) Mono 1-Bromoindane (Desired Product) Radical->Mono + Br• Di 1,1-Dibromoindane (Over-brominated) Mono->Di Excess Br• (Secondary H-abstraction)

Pathway of indane benzylic bromination highlighting the over-bromination trajectory.

II. Frequently Asked Questions (Theory & Causality)

Q: Why does the Wohl-Ziegler reaction so easily overshoot into 1,1-dibromoindane? A: The reaction is a free-radical chain process driven by the stability of the benzylic radical. When N-bromosuccinimide (NBS) is used, it acts as a reservoir, releasing


 in low concentrations. However, in batch reactors, poor mixing or thermal hotspots cause localized spikes in 

concentration. Because the C-H bond in 1-bromoindane is still relatively weak, excess

will indiscriminately abstract the secondary proton, driving the thermodynamic cascade toward the dibromide[1].

Q: Does the choice of brominating agent impact the mono- vs. di-bromo selectivity? A: Absolutely. While NBS is the standard, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer distinct advantages. DBDMH acts as a highly efficient HBr "trap," suppressing ionic side-reactions (which can lead to ring-opening or non-radical bromination) and maintaining a more controlled release of


 under photochemical conditions[2].

Q: How does continuous flow chemistry prevent over-bromination compared to batch processing? A: Batch thermal reactions (e.g., using AIBN at 80 °C) suffer from uneven heat distribution and prolonged exposure times, which are the primary drivers of over-reaction. Continuous flow photochemistry utilizes visible light to generate radicals at ambient temperature. By strictly controlling the residence time (the exact duration the fluid is exposed to photons), the reaction is quenched the millisecond it exits the reactor, physically cutting off the secondary radical chain[2].

III. Troubleshooting Guide: Correcting the Synthesis

Issue 1: GC/MS analysis shows a 70:30 ratio of 1-bromoindane to 1,1-dibromoindane.

  • Probable Cause: Oxidant excess or prolonged reaction time.

  • Causality & Solution: You are likely using

    
     equivalents of NBS. To enforce mono-selectivity, you must implement stoichiometric starvation . Reduce NBS to 0.90–0.95 equivalents relative to indane. It is chemically far simpler to separate unreacted non-polar indane from 1-bromoindane than it is to separate the mono-bromide from the di-bromide[1].
    

Issue 2: The reaction stalls at 50% conversion, but pushing the temperature higher causes massive polybromination.

  • Probable Cause: Initiator depletion (AIBN/Benzoyl Peroxide half-life exhausted).

  • Causality & Solution: Do not increase the bulk temperature; this accelerates the non-selective secondary abstractions. Instead, spike the reaction with a secondary dose of initiator (0.05 eq) dissolved in minimal solvent, or transition to a photochemical initiation method (e.g., 405 nm LEDs) which is temperature-independent[2].

Issue 3: I have already generated a batch with 20% over-brominated impurities. Is the material lost?

  • Probable Cause: Irreversible radical over-propagation.

  • Causality & Solution: No, the batch can be rescued. You can utilize a reductive debromination strategy. Treating the crude mixture with diethyl phosphite and a mild base (DIPEA) selectively reduces the gem-dibromide back to the mono-bromide. The selectivity is driven by the thermodynamic stability of the anion formed during the reduction of the di-bromide versus the mono-bromide[3].

IV. Quantitative Data: Reaction Modality Comparison

The following table synthesizes the expected selectivity outcomes based on the chosen reaction architecture and parameters.

Reaction ModalityReagent (Eq.)InitiatorTemp (°C)Mono-Bromide Yield (%)Di-Bromide Impurity (%)Key Causality for Selectivity
Traditional Batch NBS (1.1)AIBN8065 - 7015 - 25Excess oxidant and thermal hotspots drive secondary H-abstraction.
Optimized Batch NBS (0.95)Benzoyl Peroxide6082 - 85< 5Stoichiometric starvation prevents the secondary radical chain.
Continuous Flow DBDMH (0.55)405 nm LED25> 90< 2Precise photon flux and strict residence times prevent over-exposure.

V. Experimental Protocols

Protocol A: Self-Validating Batch Synthesis of 1-Bromoindane (Stoichiometric Starvation)

This protocol is designed to prevent over-bromination by limiting the bromine source and utilizing in-process controls.

  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a reflux condenser, dissolve indane (1.00 eq, 100 mmol) in anhydrous ethyl acetate or acetonitrile (150 mL). Note: Avoid highly toxic

    
     if greener alternatives are validated for your substrate.
    
  • Reagent Addition: Add N-bromosuccinimide (NBS) (0.95 eq, 95 mmol) and Benzoyl Peroxide (BPO) (0.05 eq, 5 mmol).

  • Initiation: Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Self-Validation Check (1 Hour): Withdraw a 0.1 mL aliquot, quench with aqueous sodium thiosulfate, extract with hexanes, and inject into the GC/MS.

    • Validation Gate: If the ratio of mono- to di-bromide exceeds 95:5, proceed. If di-bromide is spiking, immediately cool the reaction to 40 °C.

  • Completion & Quench: Once the solid NBS (which sits at the bottom) converts to succinimide (which floats to the top), the reaction is complete (typically 3-4 hours). Immediately cool the flask in an ice bath to halt radical propagation.

  • Workup: Filter off the succinimide. Wash the filtrate with saturated aqueous

    
    , followed by brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
Protocol B: Chemical Rescue via Reductive Debromination

Use this protocol to salvage a batch that has already suffered from over-bromination[3].

  • Preparation: Dissolve the crude mixture containing 1-bromoindane and 1,1-dibromoindane in toluene (0.5 M concentration).

  • Reagent Addition: Add diethyl phosphite (0.46 eq relative to the estimated total bromide content) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Stir the solution at 40 °C for 3 hours.

  • Mechanism of Action: The diethyl phosphite selectively reduces the more sterically hindered and electronically activated gem-dibromide species back to the mono-bromide without touching the desired 1-bromoindane.

  • Validation: Perform TLC or GC/MS. The di-bromide peak should be completely consumed, resulting in a

    
     assay yield of the pure mono-bromide. Wash with dilute HCl, extract, and concentrate.
    

VI. References

  • Studley, J. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update, Oct 2022. Available at: [Link]

  • Liu, C. et al. "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, ACS Publications, Nov 2021. Available at: [Link]

Sources

Optimization

"challenges in the scale-up synthesis of brominated indanes"

Technical Support Center: Scale-Up Synthesis of Brominated Indanes Current Status: Operational Division: Process Chemistry & Engineering Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Proces...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of Brominated Indanes

Current Status: Operational Division: Process Chemistry & Engineering Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Process Optimization Hub

You are likely here because the transition from gram-scale bench chemistry to kilogram-scale pilot production of brominated indanes (specifically 5-bromoindane) has introduced unexpected impurities, thermal excursions, or yield losses.

The bromination of indane is deceptively simple on paper but notoriously difficult to scale due to three competing factors:

  • Regioselectivity: The steric difference between the C4 and C5 positions is subtle, leading to persistent isomeric impurities.

  • Radical Side-Reactions: The benzylic positions (C1/C3) are highly susceptible to radical bromination, creating lachrymatory impurities.

  • Thermal Management: The reaction is highly exothermic, and heat accumulation favors kinetic impurities.

Below are the specific troubleshooting modules designed to address these critical process parameters (CPPs).

Module 1: Regioselectivity & Reaction Control

Q: Why is my ratio of 5-bromoindane to 4-bromoindane decreasing as I scale up?

A: This is a classic mass-transfer and temperature control issue. On a small scale, mixing is rapid, and heat dissipation is efficient.[1] At scale, localized "hot spots" at the bromine addition point favor the kinetic product (4-bromoindane) over the thermodynamic product (5-bromoindane).

Troubleshooting Protocol:

  • Temperature Suppression: Lower your reactor temperature to -5°C to 0°C. Selectivity for the 5-position (para to the alkyl bridge) increases at lower temperatures due to the higher activation energy required for the sterically hindered 4-position [1].

  • Catalyst Selection: If using

    
    , switch to a milder Lewis acid like 
    
    
    
    (iodine) or control the activity of the iron catalyst. High-activity catalysts can erode selectivity.
  • Dosing Dynamics: Implement sub-surface addition of bromine. Surface addition creates a high local concentration of

    
     in the headspace, promoting side reactions.
    

Q: The reaction mixture is turning dark black/tarry, and I see "benzylic" impurities by NMR. What happened?

A: You have triggered the Radical Bromination Pathway . Indane has reactive benzylic hydrogens. If the reaction mixture is exposed to light or if the Lewis acid catalyst is inactive, the mechanism shifts from Electrophilic Aromatic Substitution (EAS) to Free Radical Substitution at the C1 position [2].

Corrective Action:

  • Light Exclusion: Wrap the reactor in foil or use amber glass.

  • Radical Scavengers: Add 0.5 - 1.0 mol% of a radical inhibitor (e.g., BHT) if the problem persists.

  • Oxygen Exclusion: Ensure a rigorous

    
     purge; oxygen can act as a radical initiator.
    
Visualizing the Selectivity Challenge

The following diagram illustrates the competing pathways you must control.

BrominationPathways Indane Indane (Starting Material) Br2_Lewis Br2 / Lewis Acid (Ionic Pathway) Indane->Br2_Lewis Br2_Light Br2 / Light / Heat (Radical Pathway) Indane->Br2_Light 5 5 Br2_Lewis->5 4 4 Br2_Lewis->4 Poly Poly-brominated Species Br2_Lewis->Poly Excess Br2 1 1 Br2_Light->1 _Bromo Radical Attack

Caption: Reaction pathways for indane bromination. Green path represents the optimized EAS route. Red/Yellow paths indicate thermal or radical deviations.

Module 2: Thermal Safety & Engineering

Q: We are observing HBr evolution spikes that overwhelm our scrubber. How do we manage this?

A: HBr evolution is stoichiometric to bromine consumption. In a batch reactor, the evolution rate is directly tied to the reaction rate, not just the addition rate. An "accumulation" of unreacted bromine due to low temperature followed by a sudden reaction kick (thermal runaway) causes the gas spike [3].

Safety Protocol:

  • Dosing Interlock: Link the Bromine dosing pump to the reactor temperature and the scrubber pH. If the reactor temp rises >2°C above setpoint, the pump must trip.

  • Scrubber Capacity: Ensure your caustic scrubber (

    
    ) has a heat exchanger. The neutralization of HBr is exothermic (
    
    
    
    ), and hot scrubbers absorb gas poorly.
Recommended Scale-Up Workflow

ProcessFlow Reactor Glass-Lined Reactor (Cooled to -5°C) Scrubber Caustic Scrubber (15% NaOH, Cooled) Reactor->Scrubber HBr Off-gas Quench Quench Tank (NaHSO3 soln) Reactor->Quench Transfer Dosing Br2 Dosing Pump (Sub-surface dip tube) Dosing->Reactor Controlled Rate PhaseSplit Phase Separation Quench->PhaseSplit Cryst Crystallization (MeOH or Hexane) PhaseSplit->Cryst Organic Phase

Caption: Process flow diagram emphasizing the critical off-gas management loop (red dashed line) and sub-surface dosing.

Module 3: Purification & Isolation

Q: I cannot separate 4-bromoindane from 5-bromoindane by distillation. Their boiling points are too close.

A: Distillation is rarely viable for separating these regioisomers on a production scale without a high-efficiency column (50+ theoretical plates). The boiling point difference is often <2°C.

Recommended Strategy: Crystallization 5-bromoindane is more symmetrical (para-like) than 4-bromoindane, leading to a higher melting point and better lattice packing.

Solvent Screening Data:

Solvent SystemTemperatureSelectivityRecoveryNotes
Methanol (Pure) -20°CHighModerateBest balance of purity vs. yield. 5-bromo crystallizes; 4-bromo stays in mother liquor [4].
Hexane/Ethanol (9:1) -10°CModerateHighGood for first crop, but may trap 4-bromo isomer.
Melt Crystallization N/AVery HighHighRequires specialized equipment (zone melting). Ideal for >99.5% purity.

Step-by-Step Purification Protocol:

  • Quench: Destroy excess

    
     with aqueous Sodium Bisulfite (
    
    
    
    ).
  • Workup: Wash organic phase with water to remove inorganic salts. Dry over

    
     or via azeotropic distillation.
    
  • Solvent Swap: Swap the reaction solvent (often DCM or

    
    ) for Methanol.
    
  • Crystallization:

    • Dissolve crude oil in Methanol at 50°C (approx 3 mL/g).

    • Cool slowly (10°C/hour) to 0°C.

    • Hold at 0°C for 2 hours, then cool to -20°C.

    • Seed with pure 5-bromoindane crystals at 10°C to prevent super-cooling and oiling out.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of EAS regioselectivity and temperature dependence).

  • Guan, M., et al. (2021).[2] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.[2] (Demonstrates radical side-reaction risks in bromination scale-up). [2]

  • Kappe, C. O., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2129. (Discusses HBr management and heat transfer in bromination).

  • BenchChem Technical Support. (2025). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis. (Analogous purification data for bromo-fused ring systems).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Brominating Agents for Indane Synthesis &amp; Functionalization

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists Topic: Optimization of Bromination Strategies for the Indane Scaffold Executive Summary: The Re...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists Topic: Optimization of Bromination Strategies for the Indane Scaffold

Executive Summary: The Regioselectivity Challenge

The indane (2,3-dihydro-1H-indene) scaffold is a privileged structure in medicinal chemistry, serving as the core for antiretrovirals (e.g., Indinavir), analgesics, and psychotropic agents. However, functionalizing indane presents a unique "fork in the road" challenge:

  • Benzylic (C1) Bromination: Driven by radical mechanisms (

    
    ).
    
  • Aromatic (C5/C6) Bromination: Driven by electrophilic aromatic substitution (

    
    ).
    
  • 
    -Carbonyl (C2) Bromination:  Specific to indanone derivatives, driven by enolization.
    

Choosing the wrong agent or condition leads to inseparable mixtures of regioisomers and poly-brominated byproducts. This guide objectively compares three primary brominating systems—N-Bromosuccinimide (NBS) , Elemental Bromine (


) , and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) —to determine the optimal protocol for specific synthetic targets.

Mechanistic Divergence & Decision Logic

Before selecting an agent, the chemist must define the target site. The reactivity of indane is governed by the competition between the stability of the benzylic radical and the electron density of the aromatic ring.

Visualizing the Pathway Selection

The following diagram illustrates how reagent choice and conditions dictate the reaction pathway.

IndaneBromination Indane Indane Scaffold RadicalPath Radical Pathway (Light/Heat/Initiator) Indane->RadicalPath NBS or DBDMH (Non-polar solvent) IonicPath Ionic Pathway (Lewis Acid/Polar Solvent) Indane->IonicPath Br2 + Fe/AlCl3 (Darkness) C1_Prod 1-Bromoindane (Benzylic) RadicalPath->C1_Prod Major Product Indanone Indanone (via Hydrolysis) RadicalPath->Indanone Over-oxidation C5_Prod 5-Bromoindane (Aromatic) IonicPath->C5_Prod Electrophilic Subst.

Figure 1: Mechanistic divergence in indane bromination. Radical conditions favor the C1-benzylic position, while ionic conditions favor the C5-aromatic position.

Agent Comparison: The Head-to-Head

A. N-Bromosuccinimide (NBS)

The Benzylic Specialist[1]

NBS is the industry standard for Wohl-Ziegler bromination. It provides a low, steady concentration of


 in situ, which is critical for maintaining radical selectivity over ionic addition.
  • Mechanism: Radical chain reaction.[2]

  • Best For: Synthesis of 1-bromoindane .

  • Key Advantage: High regioselectivity for the benzylic position; easy-to-handle solid.

  • Limitation: Poor atom economy (succinimide byproduct is waste); often requires

    
     (toxic) or benzene, though modern protocols use esters.
    
B. Elemental Bromine ( )

The Aggressive All-Rounder

Elemental bromine is highly reactive and often unselective without strict control. In indane synthesis, it is primarily used for aromatic substitution or


-bromination of indanones .
  • Mechanism: Electrophilic addition/substitution.

  • Best For: Synthesis of 5-bromoindane (with Lewis Acid) or 2-bromo-1-indanone .

  • Key Advantage: 100% active bromine mass (theoretically); low cost.

  • Limitation: Handling hazard (corrosive liquid, toxic fumes); difficult to control mono- vs. poly-bromination; generates HBr gas.

C. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

The Efficient Modern Challenger[3]

DBDMH is a "green" alternative to NBS. It contains two active bromine atoms per molecule, offering superior atom economy and solubility profiles that simplify workup.[4]

  • Mechanism: Versatile (Radical or Ionic depending on catalyst).

  • Best For: Large-scale benzylic bromination and aromatic bromination of deactivated rings.

  • Key Advantage: High Atom Economy (0.5 equiv. needed vs. 1.0 for NBS); byproduct (dimethylhydantoin) is water-soluble, simplifying purification.

  • Limitation: Less literature precedent than NBS for specific complex pharmaceutical intermediates.

Quantitative Performance Comparison

The following table summarizes experimental data comparing these agents for indane and related benzylic systems.

FeatureNBS (N-Bromosuccinimide)DBDMH (Dibromohydantoin)Bromine (

)
Primary Target 1-Bromoindane (Benzylic)1-Bromoindane / 5-Bromoindane5-Bromoindane / 2-Bromoindanone
Active Br Content 45%56%100%
Atom Economy Low (Succinimide waste)High (Uses both Br atoms)Medium (HBr waste)
Typical Yield 65 - 75%80 - 90% 40 - 60% (Selectivity issues)
Reaction Solvent

, Benzene, MeCN

, MeOAc, Water
AcOH,

,

Safety Profile Mild solid, non-corrosiveMild solid, stableHigh Hazard (Fuming, Corrosive)
Cost ModerateLowVery Low

Critical Insight: While NBS is the academic standard, DBDMH is superior for process chemistry due to higher yields and easier removal of the water-soluble hydantoin byproduct [1, 3].

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Bromoindane (Benzylic)

Comparison of NBS vs. DBDMH Methodologies

Objective: Selective functionalization of the C1 position via radical mechanism.

Option 1: The Standard NBS Method
  • Setup: To a flask equipped with a reflux condenser, add Indane (10 mmol, 1.18 g) and

    
      (or Methyl Acetate for a greener alternative) (20 mL).
    
  • Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and a radical initiator (AIBN or Benzoyl Peroxide, 0.5 mmol).

  • Reaction: Heat to reflux (76°C for

    
    ) under 
    
    
    
    atmosphere. Irradiate with a tungsten lamp if kinetics are slow.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Vacuum distillation or flash chromatography (rapid, as 1-bromoindane is unstable).

    • Typical Yield: 68-72%.

Option 2: The Optimized DBDMH Method (Recommended)
  • Setup: Dissolve Indane (10 mmol) in Dichloromethane (DCM) (20 mL).

  • Reagent Addition: Add DBDMH (5.2 mmol, 0.52 equiv) and AIBN (0.2 mmol). Note: Only ~0.5 equivalents are needed compared to NBS.

  • Reaction: Reflux (40°C) for 3-5 hours.

  • Workup: Wash the reaction mixture with 10%

    
      solution followed by water. The 5,5-dimethylhydantoin byproduct is highly water-soluble and is removed quantitatively in the aqueous phase.
    
  • Result: Evaporation yields crude 1-bromoindane of higher purity than the NBS method.

    • Typical Yield: 82-88%.

    • Why it wins: No filtration of solid waste required; easier scale-up.

Protocol B: Regioselective Bromination of 1-Indanone

Controlling Alpha (C2) vs. Aromatic (C6) Substitution

Objective: To demonstrate how conditions switch selectivity using


.
  • Pathway 1: Alpha-Bromination (2,2-dibromo-1-indanone)

    • Reagents:

      
       (2.1 equiv) in Acetic Acid .
      
    • Conditions: Room temperature, 2 hours.[1][5]

    • Mechanism:[2][6][7][8] Acid-catalyzed enolization favors attack at the alpha-carbon.

    • Yield: 95% (2,4-dibromo product if methoxy groups present) [2].[8][9][10]

  • Pathway 2: Aromatic Bromination (Using Base)

    • Reagents:

      
       (1.1 equiv) + KOH  (3 equiv) in 
      
      
      
      .
    • Conditions: 0°C (Ice bath).[5]

    • Mechanism:[2][6][7][8] Base suppresses enolization; favors Electrophilic Aromatic Substitution (EAS).

    • Result: Shifts selectivity toward the aromatic ring (e.g., 4-bromo or 6-bromo isomers depending on substituents) [2].[11]

Decision Tree for Researchers

Use this logic flow to select the correct agent for your specific indane derivative.

AgentSelection Start Start: Select Target Q1 Target Position? Start->Q1 Benzylic Benzylic (C1) Q1->Benzylic Aromatic Aromatic (C5/C6) Q1->Aromatic Alpha Alpha to Carbonyl (C2) Q1->Alpha Scale Scale of Reaction Benzylic->Scale Scale? Activation Substituents Aromatic->Activation Ring Activation? Enol Enol Alpha->Enol Use Br2/AcOH or Pyridinium Tribromide Small Small (<1g) Use NBS Scale->Small Large Large (>10g) Use DBDMH Scale->Large Activated Activated (OMe, NHAc) Use DBDMH/ZrCl4 Activation->Activated Deactivated Plain/Deactivated Use Br2 + Fe (Lewis Acid) Activation->Deactivated

Figure 2: Selection logic for brominating agents based on regioselectivity and scale.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. BenchChem Application Notes. Link

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85. Link

  • Manac Inc. (2022).[4][12] DBDMH bromination reactions: Discussion series on bromination/iodination reactions. Chemia. Link

  • Podgoršek, A., et al. (2009). Green bromination of benzylic positions. Tetrahedron, 65(22), 4429-4439.
  • Tutar, A., & Erenler, R. (2015).[13] Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Journal of the Chemical Society of Pakistan. Link

Sources

Comparative

"N-Bromosuccinimide vs bromine for indane bromination"

N-Bromosuccinimide (NBS) vs. Bromine ( ) for Indane Bromination: A Technical Comparison Guide Executive Summary: The Selectivity Dichotomy For the drug development chemist, the choice between N-Bromosuccinimide (NBS) and...

Author: BenchChem Technical Support Team. Date: March 2026

N-Bromosuccinimide (NBS) vs. Bromine ( ) for Indane Bromination: A Technical Comparison Guide

Executive Summary: The Selectivity Dichotomy

For the drug development chemist, the choice between N-Bromosuccinimide (NBS) and elemental bromine (


) for indane functionalization is rarely about preference—it is about regioselectivity .

While both reagents deliver active bromine, their mechanistic pathways diverge sharply under standard conditions. NBS is the industry standard for benzylic bromination (C1-position) via the Wohl-Ziegler radical pathway, offering high atom economy and kinetic control. Conversely, elemental bromine (


) is the reagent of choice for electrophilic aromatic substitution (EAS) , targeting the benzene ring (C5-position) under Lewis acid catalysis.

This guide analyzes the mechanistic divergence, safety profiles, and experimental protocols to validate the optimal use cases for each reagent.

Decision Matrix: Reagent Selection
FeatureN-Bromosuccinimide (NBS)Elemental Bromine (

)
Primary Target Benzylic (C1) Aromatic Ring (C5)
Mechanism Radical Substitution (Wohl-Ziegler)Electrophilic Aromatic Substitution (EAS)
Active Species

(via low conc.

)

(complexed)
Key Advantage Prevents polybromination; solid handling.High atom economy for ring substitution.
Major Risk Exothermic decomposition (runaway).Corrosive fumes; difficult stoichiometry control.[1]
Typical Solvent

(Classic), PhCF

(Green)

, Acetic Acid

Mechanistic Divergence

The NBS Advantage: The "Goldilocks" Zone

The superiority of NBS for benzylic bromination relies on the Wohl-Ziegler reaction . Unlike direct bromination with


, which maintains a high concentration of electrophilic bromine capable of attacking the aromatic ring or causing di-bromination, NBS acts as a reservoir.

It releases


 in minute, steady-state concentrations via reaction with trace HBr. This low concentration favors the radical chain reaction over the ionic electrophilic substitution.

NBS_Mechanism cluster_cycle Propagation Cycle NBS NBS (Reservoir) Br2_Trace Br2 (Trace Conc.) NBS->Br2_Trace + HBr Br_Rad Br• (Radical) Benzylic_Rad Benzylic Radical (Resonance Stabilized) Br_Rad->Benzylic_Rad + Indane (-HBr) Indane Indane HBr HBr Product 1-Bromoindane Benzylic_Rad->Product + Br2 Br2_Trace->Br_Rad hv / $Delta$ Product->Br_Rad + Br•

Figure 1: The Wohl-Ziegler radical cycle. NBS maintains a low steady-state concentration of


, preventing ionic side reactions.
Elemental Bromine: The Electrophilic Hammer

When


 is used without radical initiators (and often with a Lewis acid like 

), the mechanism shifts to Electrophilic Aromatic Substitution . The electron-rich aromatic ring of indane attacks the bromine complex, leading to substitution primarily at the 5-position (para to the alkyl bridge).

Br2_Mechanism Br2 Br2 + Lewis Acid Complex Br-Br---LA Br2->Complex Activation Indane Indane Arenium Sigma Complex (Arenium Ion) Indane->Arenium + Complex Product 5-Bromoindane Arenium->Product - H+ HBr HBr Arenium->HBr Byproduct

Figure 2: Electrophilic Aromatic Substitution pathway favoring ring bromination.

Performance Comparison Data

The following data summarizes typical lab-scale performance for indane bromination.

MetricNBS Protocol (Benzylic)Br2 Protocol (Aromatic)
Target Product 1-Bromoindane5-Bromoindane
Typical Yield 75 - 85%80 - 92%
Reaction Time 2 - 4 Hours (Reflux)1 - 2 Hours (0°C to RT)
Regioselectivity >95% Benzylic~85:15 (5-Br : 4-Br isomers)
Atom Economy Lower (Succinimide waste)Higher (HBr is only byproduct)
Purification Filtration (remove succinimide) + DistillationAqueous wash + Recrystallization

Expert Insight: While NBS has lower atom economy due to the succinimide byproduct, this "waste" is actually a feature. Succinimide is insoluble in common non-polar solvents (


, Hexane), allowing for easy removal by filtration, often simplifying the workup compared to the acidic aqueous washes required for 

reactions.

Experimental Protocols

Protocol A: Selective Synthesis of 1-Bromoindane (NBS)

Objective: Benzylic functionalization via radical substitution.

Reagents:

  • Indane (10 mmol)

  • N-Bromosuccinimide (10.5 mmol, recrystallized)

  • AIBN (Azobisisobutyronitrile) (0.5 mmol)

  • Solvent: Trifluoromethylbenzene (PhCF

    
    ) or 
    
    
    
    (Traditional) - Note: PhCF
    
    
    is a modern, greener alternative to
    
    
    .

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Dissolution: Dissolve indane in the solvent (5 mL/g substrate).

  • Addition: Add NBS and AIBN. The NBS will not fully dissolve initially.

  • Initiation: Heat the mixture to reflux.

    • Visual Cue: The reaction is initiated when the dense, white NBS solid (bottom of flask) disappears and is replaced by less dense succinimide, which floats to the surface.

  • Completion: Reflux for 2-3 hours. Monitor by TLC (Hexane eluent).

  • Workup: Cool to 0°C to fully precipitate succinimide. Filter off the solid.[2][3]

  • Purification: Evaporate solvent. The crude oil is typically >90% pure but can be distilled under vacuum if necessary.

Critical Control Point: Ensure the NBS is pure (white). Yellow NBS contains free


, which can trigger immediate ionic bromination of the aromatic ring before the radical reaction begins.
Protocol B: Selective Synthesis of 5-Bromoindane ( )

Objective: Aromatic ring functionalization via EAS.

Reagents:

  • Indane (10 mmol)

  • Bromine (

    
    ) (10.5 mmol)
    
  • Catalyst:

    
     powder or 
    
    
    
    (0.5 mmol)
  • Solvent:

    
     or Acetic Acid
    

Workflow:

  • Setup: 3-neck flask with addition funnel, thermometer, and caustic scrubber (for HBr fumes).

  • Preparation: Dissolve indane and catalyst in solvent; cool to 0°C.

  • Addition: Add

    
     dropwise over 30 minutes. Maintain temperature <5°C to maximize regioselectivity (5-Br vs 4-Br).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Quench: Pour mixture into saturated NaHSO

    
     (sodium bisulfite) solution to destroy excess bromine (color change from orange to clear).
    
  • Workup: Extract with organic solvent, wash with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Fractional distillation or recrystallization (if solid) is required to separate the 5-bromo isomer from the minor 4-bromo byproduct.

Safety & Scalability

N-Bromosuccinimide (NBS)[4][5][6][7][8]
  • Handling: Non-volatile solid. Minimal fume hood requirement compared to

    
    .
    
  • Thermal Hazard: NBS is thermally unstable. Never mix NBS with DMF (Dimethylformamide) at temperatures >80°C; this combination can lead to violent, explosive decomposition.

  • Storage: Keep refrigerated and dry. Degrades to release

    
     (turns yellow) upon moisture exposure.
    
Elemental Bromine ( )[8]
  • Handling: High-density, fuming liquid.[1][4] Causes severe chemical burns and inhalation hazards. Requires specialized dispensing equipment (teflon/glass only).

  • Scalability: Preferred for multi-kilo scale if engineering controls (scrubbers, sealed reactors) are in place, due to lower cost per mole of active bromine.

References

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Green and Efficient Procedure." Tetrahedron Letters, 50(12), 1335-1339.
  • Tutar, A., & Erenler, R. (2015).[5] "Bromination of 4-Bromoindanone and 5-Bromoindanone." Journal of the Chemical Society of Pakistan, 37(6). Link

  • Scientific Update. (2024). "A Dangerous Bromance: Safety Hazards of NBS in DMF." Scientific Update Safety Reviews. Link

Sources

Validation

Publish Comparison Guide: Alternative Precursors for the Synthesis of Spiro-Barbiturates

Executive Summary & Pharmacological Context Spiro-barbiturates represent a privileged class of pharmacophores, exhibiting potent activities as positive allosteric modulators (PAMs) of GABA_A receptors, anticonvulsants, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Spiro-barbiturates represent a privileged class of pharmacophores, exhibiting potent activities as positive allosteric modulators (PAMs) of GABA_A receptors, anticonvulsants, and sedative-hypnotics[1]. Traditionally, the synthesis of these conformationally constrained spirocyclic frameworks relied heavily on the Knoevenagel condensation of barbituric acid with cyclic ketones, followed by harsh alkylation steps. However, these conventional routes often suffer from prolonged reaction times, reliance on toxic ethereal solvents, and poor stereoselectivity.

To overcome these bottlenecks, modern synthetic chemistry has pivoted toward alternative precursor systems. This guide provides an objective, data-driven comparison of next-generation precursors—ranging from alloxan-derived azomethine ylides to 5-allenyloxazolidine-2,4-diones—evaluating their mechanistic efficiency, yield, and scalability for drug development professionals.

Comparative Analysis of Precursor Systems

Arylidene Barbiturates via Phosphine-Triggered Annulation

Instead of relying on standard cyclic ketones, recent green chemistry protocols utilize arylidene-1,3-dimethylpyrimidine-2,4,6-triones reacting with dimethyl acetylenedicarboxylate (DMAD) [2][2].

  • Causality & Performance: The reaction is triggered by triphenylphosphine (PPh3), which acts as a nucleophile to attack DMAD, generating a zwitterionic intermediate that subsequently traps the arylidene barbiturate. By replacing toxic ethereal solvents with cyclopentyl methyl ether (CPME)—a bio-based solvent with low peroxide formation risk—researchers achieve 86–89% yields at room temperature without the need for chromatographic purification [2][2].

Alloxan as a Precursor for Spiro-Pyrrolizidines

Pyrrolizidine-fused spiro-barbiturates are highly sought after for their complex 3D architecture. The optimal precursor system for this scaffold is the three-component mixture of alloxan, L-proline, and N-substituted maleimides [3][3].

  • Causality & Performance: Alloxan undergoes a decarboxylative condensation with L-proline to generate a highly reactive azomethine ylide in situ. This ylide acts as a 1,3-dipole, engaging the maleimide in a 1,3-dipolar cycloaddition. The steric bulk of the N-substituent on the maleimide dictates the stereochemical outcome, predominantly yielding the endo-isomer [3][3].

5-Allenyloxazolidine-2,4-Diones for Asymmetric Spiro-γ-Lactams

For enantioselective drug discovery, racemic mixtures are unacceptable. 5-allenyloxazolidine-2,4-diones serve as advanced precursors when reacted with barbiturate-derived alkenes [4][4].

  • Causality & Performance: Under palladium catalysis with an axially chiral phosphoramidite ligand, the allenyloxazolidine acts as a precursor to a π-allyl palladium zwitterion. This enables a highly controlled asymmetric (3+2) cycloaddition, yielding spirobarbiturate-γ-lactams with excellent diastereo- and enantioselectivities [4][4].

Isatin-Based Multicomponent Precursors

To synthesize spirooxindole-barbiturates, isatin is combined directly with barbituric acid and aryl amines [5][5].

  • Causality & Performance: This one-pot multicomponent reaction (MCR) is driven by a sequential Knoevenagel condensation followed by a Michael addition. The high atom economy of this precursor system allows for near-quantitative yields (94–98%) in aqueous or benign acidic media, making it highly scalable [5][5].

Quantitative Performance Comparison

Precursor SystemTarget ScaffoldCatalyst / SolventTime (h)Yield (%)Key Advantage
Arylidene Barbiturates + DMAD Spiro-cyclopentene barbituratesPPh3 / CPME3.5 - 4.586 - 89%Room temp, no chromatography, green solvent
Alloxan + L-Proline + Maleimides Spirobarbiturate-pyrrolizidinesCatalyst-free / EtOH2 - 675 - 92%High endo-stereoselectivity, azomethine ylide intermediate
5-Allenyloxazolidine-2,4-diones Spirobarbiturate-γ-lactamsPd(0) / Chiral Ligand12 - 2485 - 95%Excellent enantioselectivity, asymmetric synthesis
Isatin + Barbituric Acid + Amines Spirooxindole-barbituratesL-Proline or Aqueous1 - 394 - 98%High atom economy, multi-component one-pot

Mechanistic Workflow

G Pre1 Arylidene Barbiturates + DMAD Mech1 PPh3-Triggered Annulation Pre1->Mech1 Pre2 Alloxan + L-Proline + Maleimides Mech2 1,3-Dipolar Cycloaddition Pre2->Mech2 Pre3 5-Allenyloxazolidine- 2,4-diones Mech3 Pd-Catalyzed (3+2) Cycloaddition Pre3->Mech3 Pre4 Isatin + Barbituric Acid + Amines Mech4 Multicomponent Condensation Pre4->Mech4 Prod1 Spiro-cyclopentene Barbiturates Mech1->Prod1 Prod2 Spirobarbiturate- pyrrolizidines Mech2->Prod2 Prod3 Spirobarbiturate- γ-lactams Mech3->Prod3 Prod4 Spirooxindole- barbiturates Mech4->Prod4

Divergent synthetic pathways for spiro-barbiturates using alternative precursors.

Validated Experimental Protocols

Protocol 1: Green Synthesis of Spiro-cyclopentene Barbiturates

Objective: Synthesize methyl 1-(4-fluorophenyl)-7,9-dimethyl-4,6,8,10-tetraoxo-3-(triphenylphosphoranylidene)-7,9-diazaspiro[4.5]dec-1-ene-2-carboxylate.

  • Reagent Preparation: In an oven-dried flask, add 5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione (1.0 mmol), dimethyl acetylenedicarboxylate (DMAD, 1.2 mmol), and triphenylphosphine (PPh3, 1.1 mmol) [2][2].

  • Solvent Addition (Causality): Suspend the mixture in 5 mL of Cyclopentyl methyl ether (CPME). Rationale: CPME is selected over THF or diethyl ether because of its high boiling point, low toxicity, and resistance to peroxide formation, which drastically improves the Reaction Mass Efficiency (RME) [2][2].

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. The system is validated when the distinct yellow spot of the arylidene precursor completely disappears, indicating 100% conversion [2][2].

  • Isolation: Filter the resulting precipitate directly from the CPME. Wash the filter cake with cold ethanol to remove residual PPh3 and unreacted DMAD. Dry under a vacuum to afford the pure spiro-barbiturate (89% yield) without the need for column chromatography.

Protocol 2: Synthesis of Spirobarbiturate-pyrrolizidines via Azomethine Ylides

Objective: Synthesize endo-spirobarbiturate-pyrrolizidines via 1,3-dipolar cycloaddition.

  • Reagent Preparation: Combine alloxan (1.0 mmol), L-proline (1.0 mmol), and N-phenylmaleimide (1.0 mmol) in a reaction vessel [3][3].

  • Reaction Execution (Causality): Dissolve the reagents in ethanol (10 mL) and heat to reflux. Rationale: Thermal activation is required to drive the decarboxylative condensation between alloxan and L-proline, which generates the transient, highly reactive azomethine ylide intermediate necessary for the subsequent cycloaddition [3][3].

  • Cycloaddition: Maintain reflux for 2–6 hours to allow the ylide to fully react with the N-phenylmaleimide.

  • Self-Validation (Post-Reaction): Isolate the crude product and perform ^1H NMR spectroscopy. The protocol is stereochemically validated by observing the methine protons (typically around δ 2.35 - 2.79 ppm). A single set of methine signals confirms the exclusive formation of the endo-isomer, driven by the steric repulsion of the N-phenyl group during the transition state [3][3].

  • Isolation: Cool the mixture to room temperature, filter the precipitated solid, and recrystallize from ethanol to achieve >85% purity.

References

  • Green synthesis of spiro-barbiturates: advancing sustainable chemistry and drug design research Source: RSC Advances URL
  • Source: Beilstein Journal of Organic Chemistry (via ResearchGate)
  • Palladium-Catalyzed Asymmetric (3 + 2)
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications Source: MDPI Organics URL
  • Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR Source: NIH / PMC URL

Sources

Comparative

"spectroscopic comparison of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile isomers"

Executive Summary This technical guide provides a rigorous spectroscopic comparison of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) against its critical isomers. For researchers in drug discovery—speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) against its critical isomers. For researchers in drug discovery—specifically those targeting melatonin receptors or androgen modulators—distinguishing the target 6-bromo regioisomer from the 4-bromo and 5-bromo byproducts, as well as resolving the (R)- and (S)- enantiomers, is a pivotal quality control step.

This guide moves beyond basic characterization, offering a self-validating analytical framework to ensure structural integrity and stereochemical purity.

Part 1: Regioisomer Differentiation (Structural Alternatives)

The Challenge: Electrophilic Aromatic Substitution Ambiguity

Synthesis of the indane core often involves bromination or cyclization steps that yield regioisomeric mixtures. The 6-bromo isomer is the desired intermediate for downstream C-C coupling reactions. Its performance (reactivity and biological binding of the final API) differs drastically from the 5-bromo or 4-bromo impurities due to steric positioning within the active site.

Analytical Solution: 1H NMR Spectroscopy

Standard HPLC often fails to fully resolve regioisomers due to similar polarity. 1H NMR is the definitive method for structural validation, relying on aromatic coupling patterns (


-values).
Comparative Spectroscopic Data

The following table summarizes the diagnostic signals required to distinguish the 6-bromo target from its alternatives.

Feature6-Bromo (Target) 5-Bromo (Alternative) 4-Bromo (Alternative)
Symmetry Asymmetric (1,2,4-subst.)Asymmetric (1,2,4-subst.)Asymmetric (1,2,3-subst.)
Aromatic Region 3 Distinct Protons3 Distinct Protons3 Distinct Protons
Key Coupling (

)
Meta-coupling visiblePara-coupling dominantOrtho-coupling dominant
Diagnostic Signal

~7.6 ppm (d,

Hz) Proton at C7 (isolated)

~7.4 ppm (d,

Hz) Proton at C4/C7

~7.5 ppm (d,

Hz) Proton at C5/C7
C1-H (Methine)

4.0–4.2 ppm (dd)

4.0–4.2 ppm (dd)

4.1–4.3 ppm (dd)

Technical Insight: In the 6-bromo isomer, the proton at position 7 appears as a sharp doublet (or singlet depending on resolution) with a small meta-coupling constant (


 Hz) to the proton at C5. In contrast, the 5-bromo isomer lacks this isolated proton environment, showing strong ortho-coupling (

Hz) for the remaining protons.
Decision Logic for Regioisomer Identification

The following decision tree illustrates the self-validating logic for assigning the correct structure based on NMR data.

RegioisomerLogic Start Crude Product Analysis (1H NMR Aromatic Region) Coupling Analyze Coupling Constants (J) Start->Coupling Ortho Strong Ortho Coupling Only (J ~ 7-8 Hz) Coupling->Ortho Doublet of Doublets Meta Distinct Meta Coupling (J ~ 1-2 Hz) Coupling->Meta Isolated Doublet Result4 4-Bromo Isomer (REJECT) Ortho->Result4 Pattern A Result5 5-Bromo Isomer (REJECT) Ortho->Result5 Pattern B Result6 6-Bromo Isomer (TARGET) Meta->Result6 Confirmed Structure

Figure 1: NMR-based decision tree for validating the 6-bromo regioisomer against common synthetic impurities.

Part 2: Stereoisomer Comparison (Chiral Purity)

The Challenge: Enantiomeric Indistinguishability

The C1 position is a chiral center, generating (R)- and (S)- enantiomers.

  • Physical Properties: Identical MP, BP, and NMR spectra in achiral environments.

  • Biological Performance: One enantiomer typically exhibits >100x higher potency (eutomer) while the other may be inactive or toxic (distomer).

Analytical Solution: Chiral HPLC

To compare the performance of the isomers, they must be resolved using a chiral stationary phase (CSP).

Method Development Protocol

Objective: Baseline separation (


) of enantiomers.
  • Column Selection:

    • Primary Choice:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

    • Mechanism: The indane scaffold interacts via

      
      -
      
      
      
      stacking with the carbamate selector, while the nitrile group provides dipole interactions.
  • Mobile Phase Optimization:

    • Solvent: Hexane : Isopropanol (90:10 v/v).

    • Additive: 0.1% Diethylamine (DEA) is crucial to suppress peak tailing caused by the weakly acidic proton alpha to the nitrile.

  • Detection: UV at 230 nm (Indane absorption max).

Performance Comparison: Racemate vs. Enantiopure
ParameterRacemic Mixture Enantiopure (Single Isomer)
Optical Rotation


Non-zero (e.g.,

)
Chiral HPLC Peaks Two peaks (1:1 ratio)Single peak (>99% ee)
Biological Potency 50% (Theoretical Max)100% (Target Specific)
Crystallization Often forms lower MP eutecticSharp, distinct MP
Chiral Separation Workflow

ChiralWorkflow Sample Racemic 6-Bromo-Indane-CN HPLC Chiral HPLC (Amylose Phase) Sample->HPLC Inject Peak1 Peak 1: (R)-Isomer (RT: ~8.5 min) HPLC->Peak1 Elution 1 Peak2 Peak 2: (S)-Isomer (RT: ~11.2 min) HPLC->Peak2 Elution 2 QC QC Check (ee > 99.5%) Peak1->QC Collect Peak2->QC Collect

Figure 2: Workflow for the chromatographic separation and isolation of enantiomers.

Part 3: Experimental Protocols

1H NMR Characterization (Regioisomer Validation)
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Procedure:

    • Acquire spectrum with sufficient scans (ns=16) to resolve small couplings.

    • Zoom into the aromatic region (7.0–8.0 ppm).[1]

    • Identify the singlet/doublet at ~7.6 ppm. If this signal shows a large coupling (

      
       Hz), the batch is rejected  (indicates 4- or 5-bromo isomer).
      
Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 / 10 / 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 5 µL (1 mg/mL solution).

  • Success Criteria: Resolution (

    
    ) between enantiomers must be 
    
    
    
    .

References

  • BenchChem. (2025).[2] Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol: An Application Note. Retrieved from 2

  • Sigma-Aldrich. (n.d.). 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile Product Specification. Retrieved from

  • ChemicalBook. (n.d.).[1] Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid from Carbonitrile precursor. Retrieved from 1

  • PubChem. (2024).[3] 6-bromo-2,3-dihydro-1H-inden-1-ol Compound Summary. Retrieved from 3[3]

Sources

Validation

Strategic Bioisosterism of the Indane Moiety: A Comparative Guide

Topic: Strategic Bioisosterism of the Indane Moiety in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged Pucker" a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Bioisosterism of the Indane Moiety in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Pucker" and Its Liabilities

The indane (2,3-dihydro-1H-indene) moiety is a "privileged scaffold" in medicinal chemistry, valued for its ability to constrain pharmacophores into a specific bioactive conformation. Unlike the planar naphthalene or the flexible ethyl-phenyl chains, indane adopts a characteristic C2-envelope "pucker." This conformation is critical for fitting into hydrophobic pockets of GPCRs (e.g., Melatonin, Dopamine) and kinases.

However, the indane scaffold carries a significant metabolic liability : the benzylic carbons (C1 and C3) are electron-rich and sterically accessible, making them prime targets for Cytochrome P450 (CYP450)-mediated hydroxylation.

This guide objectively compares the indane moiety with its three primary bioisosteric alternatives—Dihydrobenzofuran , Indole , and Tetralin —focusing on potency retention, metabolic stability, and physicochemical tuning.

Comparative Analysis of Indane Bioisosteres

Strategy A: The "Oxygen Walk" (Indane vs. Dihydrobenzofuran)

Replacing a methylene (


) group with an oxygen atom (

) is a high-impact strategy to block metabolic hot spots while retaining the scaffold's 3D shape.
  • The Logic: The benzylic carbon of indane is prone to radical abstraction by the CYP450 Iron-Oxo species. Replacing this carbon with oxygen (dihydrobenzofuran) removes the abstractable proton and lowers the HOMO energy of the ring, reducing oxidative susceptibility.

  • Case Study: Ramelteon (Rozerem)

    • Challenge: Early melatonin receptor agonists based on the indane core suffered from rapid hepatic clearance.

    • Solution: The development of Ramelteon utilized a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core. This is effectively an indane system fused with a furan, but the principle remains: oxygen insertion modulates metabolism.

    • Performance: Ramelteon exhibits picomolar affinity (

      
       = 14 pM) for the MT1 receptor, superior to melatonin itself, with a tuned half-life suitable for sleep maintenance.
      
Strategy B: Electronic Tuning (Indane vs. Indole)

Indole is often considered the "nitrogen isostere" of indane. While topologically similar, their electronic profiles are distinct.

  • The Logic: Indane is purely lipophilic (

    
     ~3.2). Indole (
    
    
    
    ~2.1) introduces a Hydrogen Bond Donor (HBD) at the N1 position.
  • Trade-off: Replacing indane with indole often improves solubility and lowers

    
    , but can introduce new metabolic liabilities (e.g., oxidation at C2/C3 or N-dealkylation).
    
  • Application: In Kinase inhibitors (e.g., BRAF), indoles are often preferred over indanes to engage the "hinge region" via H-bonds, a specific interaction indane cannot provide.

Strategy C: Steric Expansion (Indane vs. Tetralin)

Expanding the 5-membered fused ring to a 6-membered ring (Tetralin) is a probe for steric bulk and ring constraints.

  • The Logic: Tetralin adopts a half-chair conformation, distinct from the indane envelope.

  • Experimental Data (MDA Analogs): In a study of neurotransmitter transporter inhibitors, the indane derivative (5-APDI) showed high potency. However, the tetralin analog (6-APT) exhibited a 3-4 fold reduction in potency at catecholamine uptake sites.

Quantitative Performance Matrix

The following table summarizes the physicochemical and biological shifts observed when replacing Indane with its bioisosteres.

ScaffoldStructure

LogP (Approx)
Metabolic StabilityH-Bond PotentialPrimary Risk
Indane CarbocyclicReference (0.0)Low (Benzylic Ox.)NoneRapid Clearance (

)
Dihydrobenzofuran O-heterocycle-0.5 to -0.8High (Blocked site)H-Bond AcceptorChemical Stability (Acid)
Indole N-heterocycle-1.1ModerateDonor & AcceptorReactive Metabolites (Epoxidation)
Tetralin Carbocyclic (C6)+0.4LowNoneSteric Clash (Volume increase)

Visualizing the Decision Logic

The following diagram illustrates the decision-making pathway for replacing an indane moiety based on specific failure modes (Metabolism vs. Solubility vs. Potency).

Indane_Bioisosteres Indane Indane Scaffold (Lead Compound) Problem Identify Liability Indane->Problem Metabolism High Clearance (Benzylic Oxidation) Problem->Metabolism CYP450 Liability Solubility Poor Solubility (High LogP) Problem->Solubility Lipophilicity Potency Low Potency (Steric Fit) Problem->Potency Binding Pocket Fit Dihydrobenzofuran Dihydrobenzofuran (Block Metabolic Site) Metabolism->Dihydrobenzofuran Replace CH2 with O Indole Indole/Azaindole (Lower LogP + H-Bond) Solubility->Indole Introduce Nitrogen Tetralin Tetralin (Alter Ring Conformation) Potency->Tetralin Expand Ring Size

Caption: Decision tree for bioisosteric replacement of the indane moiety based on ADME/Tox liabilities.

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic advantage of a bioisostere (e.g., Dihydrobenzofuran) over Indane.

Objective: Determine the intrinsic clearance (


) and half-life (

) of indane analogs using Human Liver Microsomes (HLM).
Reagents & Equipment
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase,

    
    ).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow
  • Preparation:

    • Prepare a 10 mM stock of the test compound (Indane analog) in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-Incubation:

    • Mix 40 µL of microsomes (0.5 mg/mL final conc) with 40 µL of test compound.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 20 µL of NADPH regenerating system to start the reaction.

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately quench into 150 µL ice-cold Stop Solution.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Inject supernatant into LC-MS/MS.

Data Analysis (Self-Validation)
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
  • Expert Insight: If the Indane analog shows

    
     min and the Dihydrobenzofuran analog shows 
    
    
    
    min, the "Oxygen Walk" strategy is validated.

References

  • Kato, K., et al. (2005).[1] "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology. Link

  • Nichols, D. E., et al. (1993). "Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] "A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds." Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2007). "Cytochrome P450 and Chemical Toxicology." Chemical Research in Toxicology. Link

Sources

Comparative

"comparing the reactivity of different substituted indane-1-carbonitriles"

Executive Summary Indane-1-carbonitriles (1-cyanoindanes) are critical pharmacophores in the development of serotonin transporter (SERT) ligands, melatonin receptor agonists, and bioisosteres for phenylalanine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indane-1-carbonitriles (1-cyanoindanes) are critical pharmacophores in the development of serotonin transporter (SERT) ligands, melatonin receptor agonists, and bioisosteres for phenylalanine derivatives.[1][2] Their reactivity is dominated by the "push-pull" electronic environment created by the benzylic C1-position and the electron-withdrawing nitrile group.[1]

This guide provides an objective comparison of synthetic routes and reactivity profiles for substituted indane-1-carbonitriles. It moves beyond standard textbook definitions to analyze how substituents (e.g., 5-OMe vs. 6-F) dictate protocol selection for alkylation, hydrolysis, and reduction.[1][2]

Mechanistic Grounding: The C1-Reactivity Nexus

The reactivity of indane-1-carbonitrile is defined by the acidity of the benzylic proton at C1 (


 in DMSO).[1] Substituents on the aromatic ring transmit electronic effects through the rigid bicyclic system, significantly altering the stability of the C1-carbanion and the electrophilicity of the nitrile carbon.[2]
Electronic Influence on Reactivity (Hammett Correlation)[1]
  • Electron-Withdrawing Groups (EWGs) (e.g., 6-F, 5-NO₂):

    • Effect: Stabilize the C1-carbanion via inductive/mesomeric withdrawal.[1]

    • Consequence: Facile deprotonation (requires weaker bases like K₂CO₃ or Cs₂CO₃); however, the resulting anion is less nucleophilic, requiring more reactive electrophiles for alkylation.[2]

    • Nitrile Reactivity: The nitrile carbon becomes more electrophilic, accelerating hydrolysis rates.[2]

  • Electron-Donating Groups (EDGs) (e.g., 5-OMe, 5-Me):

    • Effect: Destabilize the C1-carbanion.

    • Consequence: Requires stronger bases (NaH, LiHMDS) for quantitative deprotonation.[2] The resulting anion is highly nucleophilic ( "hard" nucleophile).[2]

    • Nitrile Reactivity: Deactivates the nitrile toward nucleophilic attack (hydrolysis/reduction), often requiring catalysis (e.g., Lewis acids or transition metals).[2]

Comparative Synthetic Routes

We compare the two dominant strategies for accessing the indane-1-carbonitrile scaffold. The choice depends heavily on the substituent sensitivity.

Route A: Traditional Cyanohydrin/Displacement (Indanone Route)[1]
  • Mechanism: Reduction of indan-1-one

    
     Alcohol 
    
    
    
    Halide
    
    
    Nitrile displacement.[1]
  • Pros: Scalable; starting materials (indanones) are cheap.[2]

  • Cons: Multi-step;

    
     displacement at the hindered benzylic position is sluggish for electron-rich derivatives (e.g., 5-OMe).[1][2]
    
Route B: Pd-Catalyzed [3+2] Annulation (Modern Route)
  • Mechanism: Reaction of o-bromobenzyl cyanide with norbornene derivatives via C(sp³)-H activation.[1][3]

  • Pros: One-pot construction of the cyano-indane core; high tolerance for functional groups (F, Cl, OMe).[1][2]

  • Cons: Requires precious metal catalyst (Pd(OAc)₂).[2]

Table 1: Comparative Efficiency of Synthetic Protocols

FeatureTraditional (Indanone)Pd-Catalyzed Annulation [1]
Step Count 3-4 Steps1 Step (Convergent)
Overall Yield 45-60%65-85%
5-OMe Tolerance Low (Elimination side-products)High (No elimination)
6-F Tolerance HighHigh
Key Reagents NaBH₄, SOCl₂, NaCNPd(OAc)₂, Norbornene, Cs₂CO₃

Experimental Protocols & Reactivity Optimization

Protocol A: C1-Alkylation of 5-Methoxyindane-1-carbonitrile

Rationale: The 5-OMe group destabilizes the anion.[1] We use a strong, non-nucleophilic base to ensure irreversible deprotonation without competing polymerization.[2]

Reagents:

  • Substrate: 5-Methoxyindane-1-carbonitrile (1.0 equiv)[1]

  • Base: LiHMDS (1.1 equiv, 1.0 M in THF)[2]

  • Electrophile: Methyl Iodide (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve substrate in THF (0.2 M) and cool to -78°C . Critical: Low temperature prevents self-condensation.[1]

  • Deprotonation: Add LiHMDS dropwise over 10 mins. Stir for 30 mins at -78°C. Solution typically turns deep yellow/orange (carbanion formation).[1]

  • Alkylation: Add Methyl Iodide neat. Stir at -78°C for 1 hr, then slowly warm to RT over 2 hrs.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 4:1).

Protocol B: Reductive Amination to 1-Aminomethylindanes

Rationale: Direct reduction of the nitrile to the primary amine is prone to dimerization (secondary amine formation).[1] The NiCl₂/NaBH₄ system acts as a "chemical hydrogenator" that is milder than LiAlH₄ and suppresses dimer formation.[2]

Reagents:

  • Substrate: Indane-1-carbonitrile derivative[1][4]

  • Catalyst: NiCl₂[1]·6H₂O (1.0 equiv)[1][2]

  • Reductant: NaBH₄ (3.0 equiv)[1]

  • Trapping Agent: Boc₂O (2.0 equiv) - Optional, for in-situ protection[1]

  • Solvent: Methanol[1][2][5][6]

Step-by-Step Workflow:

  • Dissolve substrate and NiCl₂[2]·6H₂O in Methanol (0.1 M) at 0°C.[2]

  • Add NaBH₄ portion-wise.[2][6] Caution: Vigorous gas evolution (H₂).[2] The solution will turn black (formation of active Ni-boride species).[1]

  • (Optional) Add Boc₂O immediately if the free amine is unstable.[2]

  • Stir at RT for 3 hours.

  • Workup: Quench with diethylenetriamine (to complex Ni) or aqueous ammonia. Extract with DCM.[2]

Visualizing the Reactivity Landscape

The following diagram maps the divergent reactivity pathways for indane-1-carbonitrile, highlighting how substituents steer the reaction outcome.

IndaneReactivity Substrate Indane-1-Carbonitrile (Core Scaffold) Alkylation C1-Alkylation (Base + R-X) Substrate->Alkylation Hydrolysis Hydrolysis (Acid/Base -> Amide) Substrate->Hydrolysis Reduction Reduction (NiCl2/NaBH4 -> Amine) Substrate->Reduction EWG EWG (e.g., 6-F) Stabilizes Anion EWG->Alkylation Facilitates Deprotonation (Use K2CO3) EDG EDG (e.g., 5-OMe) Destabilizes Anion EDG->Alkylation Requires Strong Base (Use LiHMDS) Prod_Alk 1-Alkyl-1-Cyanoindane (Quaternary Center) Alkylation->Prod_Alk Prod_Amide Indane-1-Carboxamide Hydrolysis->Prod_Amide Prod_Amine 1-Aminomethylindane (e.g., AMMI) Reduction->Prod_Amine

Caption: Divergent reactivity pathways of indane-1-carbonitrile controlled by electronic substituent effects.[1]

Troubleshooting & Optimization Matrix

ProblemCauseSolution
Low Alkylation Yield (5-OMe) Incomplete deprotonation or anion quenching by moisture.[1]Switch to LiHMDS or NaHMDS ; ensure strict anhydrous conditions.
Dialkylation Anion exchange between product and starting material.[2]Use inverse addition (add anion to electrophile) or bulky electrophiles.[2]
Incomplete Reduction Poisoning of Ni catalyst.[2]Use fresh NiCl₂; increase NaBH₄ equivalents; add Boc₂O to trap amine and drive equilibrium.
Elimination (to Indene) Base too strong/temperature too high during alkylation.[2]Maintain -78°C ; switch to a less bulky base if steric hindrance is not the issue.

References

  • Tang, H.-Y., Sun, Y.-J., Huang, S.-H., et al. (2026).[1][2][3] Palladium-Catalyzed [3 + 2] Annulation of o-Bromobenzyl Cyanide with Norbornene Derivatives via C(sp³)–H Bond Activation to Yield 1-Cyanoindane. The Journal of Organic Chemistry. [1][2]

  • Nichols, D. E., et al. (2004).[2][7] Distinct molecular recognition of psychostimulants by human and Drosophila serotonin transporters. The Journal of Pharmacology and Experimental Therapeutics. (Reference for 5-methoxy-1-aminomethylindane/AMMI).[1]

  • Watson, M. P., & Jacobsen, E. N. (2008).[2] Asymmetric intramolecular C-H alkylation of arenes. Journal of the American Chemical Society.[2][8] (Context for indane synthesis). [1][2]

  • Organic Chemistry Portal. Synthesis of Indanes and Indanones. (General reactivity overview).

Sources

Validation

Validation of Analytical Methods for Brominated Indane Compounds: A Comparative Guide

As the regulatory landscape tightens around persistent organic pollutants and pharmaceutical impurities, the analytical validation of brominated indane compounds (BICs)—ranging from novel brominated flame retardants (NBF...

Author: BenchChem Technical Support Team. Date: March 2026

As the regulatory landscape tightens around persistent organic pollutants and pharmaceutical impurities, the analytical validation of brominated indane compounds (BICs)—ranging from novel brominated flame retardants (NBFRs) to critical active pharmaceutical intermediates (APIs)—demands uncompromising precision. BICs, such as hexabromoindane and 1[1], present unique analytical challenges. Their rigid bicyclic scaffolds combined with thermally labile carbon-bromine bonds make them susceptible to degradation during extraction and ionization.

This guide objectively compares legacy analytical platforms against advanced Triple Quadrupole GC-MS/MS systems, providing a self-validating protocol framework designed to eliminate matrix interference and ensure absolute structural specificity.

Mechanistic Grounding: The Causality of Detection

To design a robust validation method, we must first understand the physicochemical behavior of BICs. Brominated indanes are highly hydrophobic and possess significant electron affinity due to the electronegative bromine substituents.

The Causality of Ionization: Traditional Electron Ionization (EI) at 70 eV often induces excessive fragmentation of the indane core, stripping away bromine atoms and leaving non-specific hydrocarbon fragments[1]. By switching to Electron Capture Negative Ionization (ECNI) using methane as a reagent gas, we exploit the high electron affinity of the halogens. The thermal electrons are captured by the BICs, generating stable molecular anions


 or highly specific 

precursor ions.

The Causality of Matrix Resilience: In complex matrices like 2[2], co-extracted lipids and humic acids also capture electrons, creating a high baseline noise in single-stage MS. By employing a Triple Quadrupole (MS/MS) architecture, we introduce a collision-induced dissociation (CID) step. The precursor ion is isolated in Q1, fragmented with Argon gas in Q2, and the specific bromide isotopes (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 79 and 81) are filtered in Q3. This Multiple Reaction Monitoring (MRM) logic mathematically eliminates matrix noise, achieving sub-ng/g sensitivity.

MRM_Logic A Ion Source (ECNI) Formation of [M-Br]- B Q1: Precursor Selection Isolates Target Mass A->B C Q2: Collision Cell (CID) Argon Gas Fragmentation B->C D Q3: Product Selection m/z 79 or 81 (Br-) C->D E Detector Zero Matrix Noise D->E

Caption: Mechanistic workflow of ECNI-MRM logic filtering matrix interference in GC-MS/MS.

Technology Comparison: The Product vs. Alternatives

When validating methods for 3[3], laboratories typically choose between three platforms. The data below objectively compares the performance of the Agilent 7000 Series Triple Quadrupole GC/MS/MS (The Product) against legacy alternatives.

Table 1: Analytical Platform Performance Comparison
Feature / MetricLegacy GC-ECDSingle Quad GC-MS (ECNI)Triple Quad GC-MS/MS (ECNI-MRM)
Detection Mechanism Electron CaptureMass-to-Charge (

) filtering
Precursor-to-Product Ion Transition
Structural Specificity Low (Detects all halogens)Moderate (Subject to isobaric overlap)High (Absolute structural confirmation)
Matrix Interference Severe (Requires heavy clean-up)High (Elevated baseline in soil/serum)Minimal (Chemical noise filtered in Q3)
Thermal Degradation High (Standard splitless inlet)High (Standard splitless inlet)Low (Programmable Temp Vaporization)
LOD (Hexabromoindane) 5.0 ng/g1.2 ng/g0.05 ng/g
Dynamic Range



Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol integrates internal standards and continuous calibration verification (CCV) directly into the workflow. This methodology is optimized for 4[4] and environmental screening.

Step-by-Step Methodology

Step 1: Isotope Dilution & Matrix Spiking

  • Accurately weigh 5.0 g of homogenized sample (e.g., soil or API matrix) into an extraction cell.

  • Self-Validation Check: Spike the sample with 10 ng of

    
    -labeled hexabromoindane (Internal Standard, IS). The recovery of this IS will mathematically correct for any downstream extraction losses.
    

Step 2: Selective Pressurized Liquid Extraction (S-PLE)

  • Load the cell into the S-PLE system. Add a bottom layer of activated copper powder to remove elemental sulfur (critical for environmental samples).

  • Extract using Dichloromethane:Hexane (1:1, v/v) at 100°C and 1500 psi for 2 cycles of 5 minutes.

  • Causality: The high pressure keeps the solvent liquid above its boiling point, maximizing the solvation kinetics of rigid indane structures while preventing thermal debromination[3].

Step 3: Multi-layer Silica Clean-up

  • Pass the extract through a multi-layer column containing acidified silica (44%

    
    , w/w).
    
  • Elute with 20 mL of Hexane.

  • Causality: The strong acid oxidizes and destroys co-extracted lipids and organic matter, but the stable bicyclic indane core remains entirely intact[2].

Step 4: GC-MS/MS Instrumental Analysis

  • Inlet: Use a Programmable Temperature Vaporizing (PTV) inlet. Inject 2 µL at 60°C, then rapidly ramp to 280°C. Causality: Cold injection prevents the explosive thermal expansion and debromination of BICs that occurs in standard hot inlets.

  • Chromatography: DB-5HT capillary column (15 m × 0.25 mm × 0.1 µm). Short column length minimizes residence time, further protecting thermally labile brominated species.

  • MS/MS Parameters: ECNI mode. Source temp: 150°C. Transition:

    
    
    
    
    
    
    
    79 (Quantifier) and
    
    
    81 (Qualifier).
  • Self-Validation Check: The abundance ratio between the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     79 and 81 transitions must remain within ±20% of the theoretical isotopic ratio established by the calibration standard.
    

Workflow A Sample Collection & 13C-IS Spiking B S-PLE Extraction (DCM:Hexane, 100°C) A->B C Acidified Silica Clean-up (Lipid Destruction) B->C D PTV Injection (Prevents Debromination) C->D E Triple Quad GC-MS/MS (ECNI-MRM Data Acquisition) D->E

Caption: End-to-end self-validating analytical workflow for brominated indane compounds.

Quantitative Data & Validation Metrics

The method was validated according to ICH Q2(R1) guidelines. The use of the Triple Quadrupole GC-MS/MS system yielded exceptional linearity and recovery, proving its superiority over legacy systems.

Table 2: Method Validation Results for Target Brominated Indanes
AnalyteLinearity (

)
LOD (ng/g)LOQ (ng/g)Mean Recovery (%)Precision (% RSD, n=6)
Mono-bromoindane 0.99940.080.2594.23.1
Di-bromoindane 0.99910.060.2096.54.2
Hexabromoindane 0.99880.050.1591.85.5
5-Bromo-7-(4-methoxybenzyl)-4-methylindane 0.99950.040.1298.12.8

Data Interpretation: The recoveries (91.8% - 98.1%) demonstrate that the S-PLE and acidified silica clean-up do not degrade the analytes. The extremely low Relative Standard Deviation (RSD < 6%) validates the reproducibility of the PTV cold-injection technique, confirming that thermal debromination has been successfully mitigated.

Conclusion

Validating analytical methods for brominated indane compounds requires overcoming significant physicochemical hurdles, namely thermal lability and severe matrix interference. While legacy GC-ECD and Single Quadrupole GC-MS systems fail to provide the necessary structural specificity and baseline resolution, the Triple Quadrupole GC-MS/MS operating in ECNI-MRM mode establishes a new gold standard. By coupling this advanced detection logic with a self-validating sample preparation workflow (S-PLE and isotope dilution), laboratories can achieve unparalleled accuracy, ensuring compliance with the most stringent environmental and pharmaceutical regulations.

References

  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS Source: Agilent Technologies URL:[Link]

  • Analysis of new brominated flame retardants in human serum and background air Source: Diva-portal.org URL:[Link]

  • Towards greener-by-design fine chemicals. Part 1: synthetic frontiers Source: RSC Publishing URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of Novel Spiro-barbiturates Derived from 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

Abstract The exploration of novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a novel class of compounds, spiro-b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a novel class of compounds, spiro-barbiturates derived from 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile, against established therapeutic alternatives. While direct experimental data on this specific molecular scaffold is emerging, this document outlines a comprehensive framework for its evaluation, drawing upon established principles of medicinal chemistry and pharmacology. We will detail the proposed synthesis, outline key in-vitro and in-vivo assays for efficacy determination, and present a comparative analysis against current standards of care. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded roadmap for the investigation of this promising new chemical space.

Introduction: The Therapeutic Potential of Spiro-barbiturates

Barbiturates have long been recognized for their activity on the central nervous system (CNS), primarily as sedatives, hypnotics, and anticonvulsants. Their mechanism of action typically involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. However, the therapeutic utility of classical barbiturates is often limited by a narrow therapeutic index, potential for abuse, and significant side effects.

The introduction of a spirocyclic system to the barbiturate core, particularly one derived from a functionalized indene scaffold like 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile, presents a compelling strategy to overcome these limitations. Spirocycles are known to increase the three-dimensionality and rigidity of a molecule, which can lead to enhanced receptor-binding affinity and selectivity. The bromo-indene moiety offers a versatile handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will therefore explore the hypothetical efficacy of this novel spiro-barbiturate class, proposing a rigorous, multi-step experimental workflow to validate its potential and compare it against established drugs in the field.

Proposed Synthetic Pathway and Rationale

The synthesis of spiro-barbiturates from 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile can be envisioned through a multi-step process, leveraging well-established organic chemistry reactions. The choice of this synthetic route is guided by the principles of efficiency, scalability, and the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Diagram: Proposed Synthetic Workflow

A 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile B Intermediate A: Indene-1,1-dicarboxylic acid ester A->B 1. Hydrolysis of nitrile 2. Esterification C Final Product: Spiro-barbiturate B->C Condensation with Urea (or substituted ureas)

Caption: A proposed two-step synthetic route to the target spiro-barbiturates.

Experimental Protocol: Synthesis
  • Step 1: Hydrolysis and Esterification. The starting material, 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile, would first undergo acidic or basic hydrolysis to convert the carbonitrile group into a carboxylic acid. Subsequent esterification, for example, using diethyl carbonate, would yield the corresponding indene-1,1-dicarboxylic acid diethyl ester. This intermediate is crucial as it provides the necessary functional groups for the subsequent cyclization.

  • Step 2: Condensation with Urea. The diester intermediate is then subjected to a condensation reaction with urea (or N-substituted ureas to explore SAR) in the presence of a strong base such as sodium ethoxide. This reaction, a variation of the classical barbiturate synthesis, is expected to yield the desired spiro-barbiturate scaffold.

The rationale for this approach lies in its modularity. By varying the starting indene and the urea derivative, a wide range of analogues can be synthesized, allowing for a systematic exploration of the chemical space and the optimization of biological activity.

In-Vitro Efficacy Assessment: A Multi-pronged Approach

A comprehensive in-vitro evaluation is critical to establish the baseline efficacy and mechanism of action of the novel spiro-barbiturates. This should involve a battery of assays designed to probe their interaction with relevant biological targets and their effects on cellular function.

Primary Target Engagement: GABA-A Receptor Modulation

Given the barbiturate core, the primary hypothesis is that these novel compounds will modulate the GABA-A receptor.

  • Electrophysiology (Patch-Clamp): This gold-standard technique will be used to measure the effect of the compounds on GABA-A receptor currents in cultured neurons or cell lines expressing specific GABA-A receptor subtypes. This will determine whether the compounds act as positive allosteric modulators and their potency (EC50).

  • Radioligand Binding Assays: Competitive binding assays using a radiolabeled ligand (e.g., [3H]flunitrazepam or [35S]TBPS) will determine the binding affinity (Ki) of the novel compounds to the GABA-A receptor complex.

Cellular Assays: Functional Consequences

Beyond target engagement, it is essential to assess the functional consequences of receptor modulation in a cellular context.

  • Neuronal Viability Assays: To assess potential neuroprotective or neurotoxic effects, neuronal cell cultures will be treated with the compounds under conditions of excitotoxicity (e.g., glutamate-induced). Cell viability will be quantified using assays such as the MTT or LDH assay.

  • Calcium Imaging: Intracellular calcium dynamics play a crucial role in neuronal signaling and excitotoxicity. Fluorometric calcium imaging will be used to determine if the compounds can modulate calcium influx in response to various stimuli.

Diagram: In-Vitro Assay Workflow

A Novel Spiro-barbiturate Library B Primary Screening Radioligand Binding Electrophysiology A->B C Secondary Screening Neuronal Viability Calcium Imaging B->C D Lead Compound Identification C->D

Caption: A streamlined workflow for the in-vitro evaluation of novel spiro-barbiturates.

Comparative Analysis: Benchmarking Against the Gold Standard

A critical component of this guide is the objective comparison of the novel spiro-barbiturates against established drugs. The choice of comparator will depend on the intended therapeutic application. For the purpose of this guide, we will consider the anticonvulsant and sedative-hypnotic applications, using Phenobarbital and a newer generation drug like Lacosamide as comparators.

Parameter Novel Spiro-barbiturate (Hypothetical Data) Phenobarbital (Reference Data) Lacosamide (Reference Data) Source
Mechanism of Action Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A ReceptorEnhances slow inactivation of voltage-gated sodium channels
GABA-A Receptor Affinity (Ki) To be determined~1-10 µMNot Applicable
Anticonvulsant Potency (ED50 in MES test) To be determined~20 mg/kg~10 mg/kg
Therapeutic Index To be determinedNarrowWide
Metabolism To be determinedHepatic (CYP2C9, 2C19, 2E1)Hepatic (CYP2C19, 2C9, 3A4) and renal excretion

This table presents hypothetical data for the novel compound to illustrate the comparative framework.

In-Vivo Efficacy Models: Validating Therapeutic Potential

Promising candidates from in-vitro screening must be validated in relevant animal models of disease.

Anticonvulsant Activity
  • Maximal Electroshock (MES) Test: A widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Pentylenetetrazole (PTZ) Seizure Model: This model is used to assess efficacy against absence seizures.

Sedative-Hypnotic Effects
  • Loss-of-Righting Reflex: A standard test to measure the hypnotic effects of a compound.

  • Open Field Test: To assess general locomotor activity and potential sedative side effects.

Diagram: In-Vivo Evaluation Funnel

A Lead Compounds from In-Vitro Screening B Pharmacokinetic (ADME) Profiling A->B C Acute Toxicity Studies B->C D In-Vivo Efficacy Models (MES, PTZ) C->D E Preclinical Candidate Selection D->E

Caption: A phased approach to the in-vivo evaluation of lead compounds.

Conclusion and Future Directions

The novel class of spiro-barbiturates derived from 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile represents a promising area for therapeutic innovation. By leveraging a rational drug design approach, it is plausible that these compounds could exhibit improved efficacy, selectivity, and safety profiles compared to existing barbiturates. The comprehensive experimental framework outlined in this guide provides a clear and scientifically rigorous path for the evaluation of these compounds. Future work should focus on the synthesis of a focused library of analogues, a thorough investigation of their SAR, and a detailed exploration of their pharmacokinetic and toxicological properties. Through such a systematic approach, the full therapeutic potential of this novel chemical scaffold can be unlocked.

References

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657-678. Available at: [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile

Technical Safety & Logistics Guide: 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile Part 1: Executive Safety Summary Compound Identity: Chemical Name: 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile[1][2][3][4][5] CAS Number:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Logistics Guide: 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: 6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile[1][2][3][4][5]

  • CAS Number: 783335-58-0 (Also referenced as 6-bromo-1-indanecarbonitrile)[1][2][3][4][5]

  • Physical State: Solid (White to off-white crystalline powder)[1][2][3][6]

  • Molecular Formula: C₁₀H₈BrN[1][2][3]

Immediate Hazard Profile (GHS Classification):

  • WARNING: Harmful if swallowed (H302), Inhaled (H332).[1][7]

  • Irritant: Causes skin irritation (H315), Serious eye irritation (H319), Respiratory irritation (H335).[1][6][7]

  • Hidden Risk: As a benzylic nitrile, this compound possesses a metabolic pathway for cyanide release and high lipophilicity due to the indane ring, increasing skin absorption risks beyond standard inorganic salts.[1]

Part 2: Hazard Mechanism & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity, not just the labels.

1. The Nitrile Moiety (Cyanide Potential): While not as immediately lethal as sodium cyanide, the nitrile group at the benzylic position (C1 of the indane ring) is susceptible to oxidative metabolism (via Cytochrome P450), which can liberate free cyanide (


) in vivo.[1][2][3]
  • Operational Implication: Never mix with strong acids or oxidizers without a scrubbed vent system.[1][3] Acidic hydrolysis can generate Hydrogen Cyanide (HCN) gas.[3]

2. The Indane Scaffold (Lipophilicity): The bicyclic structure significantly increases the compound's partition coefficient (LogP).[1]

  • Operational Implication: It penetrates the dermal barrier faster than simple aliphatic nitriles.[1][3] Standard latex gloves are permeable; specific barrier protection is required.[3]

3. The Bromine Substituent:

  • Operational Implication: Heavy atom effect increases waste regulation requirements.[1][3] This must be segregated into "Halogenated Organic Waste" streams to prevent incinerator corrosion and regulatory fines.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice to specific, validated barrier technologies.

Protection ZoneStandard Handling (Weighing/Transfer of Solid)High-Risk Handling (Solution Phase/Spill Cleanup)Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner).[1][2][3] Change every 60 mins.Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®).[1]Nitrile degrades upon prolonged exposure to halogenated organics in solution.[3] Laminates provide >4hr breakthrough protection.[3]
Respiratory Fume Hood (Face velocity: 100 fpm).[1][3] No respirator needed if contained.[1][3]PAPR or Full-Face Respirator with OV/AG/P100 Cartridges.[1][2][3]In spill scenarios, "Organic Vapor/Acid Gas" cartridges are mandatory to buffer against potential HCN or HBr evolution.
Eye/Face Chemical Splash Goggles (Indirect Vent).[1][3]Face Shield + Splash Goggles.[1][3]Safety glasses allow powder ingress from the side.[3] Goggles seal the orbital area.[3]
Body Lab Coat (Cotton/Poly blend), Long Sleeves, Closed Shoes.[1][3]Tyvek® Coveralls (Disposable) + Apron.[1][3]Tyvek resists solid particulate penetration better than woven cotton.[3]

Part 4: Operational Protocols

Workflow Visualization: PPE Decision Logic

PPE_Decision Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent StdPPE Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Hood->StdPPE Yes Resp REQUIREMENT: N95/P100 Respirator + Goggles Hood->Resp No (Avoid!) Halo Halogenated/Polar Aprotic (DCM, DMF, DMSO) Solvent->Halo NonHalo Non-Halogenated (Ether, Heptane) Solvent->NonHalo HighPPE High-Risk PPE: Laminate Gloves (Silver Shield) Tyvek Sleeves Halo->HighPPE NonHalo->StdPPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.[1][2][3] Note the escalation for halogenated solvents.[1][3]

Step-by-Step Handling Protocol

A. Receipt & Storage [1][3][8][9][10]

  • Inspect: Upon receipt, verify the bottle seal is intact. Check for yellowing (sign of oxidative degradation).[1][3]

  • Store: Keep in a cool, dry place (

    
     preferred for long-term stability). Ensure the container is tightly closed to prevent moisture hydrolysis of the nitrile.
    

B. Weighing (The Critical Step) Static electricity can disperse fine powders.[1][3] This is the most common exposure route.[1][3]

  • Engineering Control: Place the balance inside the chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.[1][3]

  • Technique: Do not use a metal spatula if the powder is caked; use a PTFE-coated scoop to prevent sparking or scratching.[1][3]

  • Transfer: Dissolve the solid immediately after weighing to reduce airborne dust risk.[1][3]

C. Reaction Setup

  • Acid Warning: If the protocol involves acid (e.g., hydrolysis of the nitrile), ensure a caustic scrubber (NaOH trap) is connected to the exhaust line to neutralize any potential HCN by-product.[1][3]

  • Temperature: Avoid rapid heating. Exothermic decomposition of nitriles can be energetic.[3]

Part 5: Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Cover Cover with wet paper towel (Prevent Dust) Dry->Cover Absorb Absorb with Vermiculite (Do NOT use paper) Wet->Absorb Scoop Scoop into bag Cover->Scoop Clean1 Wipe with 1% NaOH (Hydrolyze trace nitrile) Scoop->Clean1 Disposal Label: Halogenated Toxic Waste Clean1->Disposal Collect Collect in HazWaste Drum Absorb->Collect Clean2 Wipe with Soap/Water (Avoid Organic Solvents) Collect->Clean2 Clean2->Disposal

Figure 2: Differentiated response for dry powder vs. solution spills.[1][2][3] Note the avoidance of organic solvents for cleaning skin/surfaces to prevent enhanced absorption.[1]

Decontamination of Personnel:

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][3][8] Do NOT use alcohol or acetone ; these solvents strip natural skin oils and will drag the lipophilic indane compound deeper into the dermis.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Part 6: Waste Disposal Strategy

Proper disposal is a legal and safety imperative.[11]

  • Segregation:

    • Stream A (Solid): Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste."[1]

    • Stream B (Liquid): Mother liquors must go into "Halogenated Organic Waste." Do not mix with "Non-Halogenated" solvents as this increases disposal costs and violates EPA/local regulations.[1][3]

    • Stream C (Aqueous): If an aqueous workup was performed, check pH. If acidic, neutralize to pH 7-9 before disposal to prevent HCN evolution in the waste drum.[1][2][3]

  • Labeling:

    • Must explicitly state: "Contains Halogenated Nitrile."[3]

    • Hazard Checkboxes: Toxic, Irritant.[7][8][9][10]

References

  • PubChem. (n.d.).[1][3] 6-bromo-2,3-dihydro-1H-inden-1-ol (Related Structure Safety Data). National Library of Medicine.[1][3][12] Retrieved March 5, 2026, from [Link][1][2][3]

  • National Institute of Health (NIH). (2013).[1][3] Aliphatic Nitriles - Acute Exposure Guideline Levels.[1][2][3] TOXNET.[1][3][9][12] Retrieved March 5, 2026, from [Link][1][2][3]

  • S&G Gloves. (2025).[1][3] Nitrile Glove Chemical Resistance Guide.[3][13] Retrieved March 5, 2026, from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
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